Tributyltin triflate
Description
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Structure
2D Structure
Properties
Molecular Formula |
C13H27F3O3SSn |
|---|---|
Molecular Weight |
439.1 g/mol |
IUPAC Name |
tributylstannyl trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn/c3*1-3-4-2;2-1(3,4)8(5,6)7;/h3*1,3-4H2,2H3;(H,5,6,7);/q;;;;+1/p-1 |
InChI Key |
LIQOILBASIAIQC-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tributyltin Triflate from Tributyltin Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of tributyltin triflate from bis(tributyltin) oxide. It includes a detailed experimental protocol, tabulated physicochemical and spectroscopic data, and visualizations of the reaction pathway and experimental workflow. This document is intended to serve as a practical resource for chemists in research and development.
Introduction
This compound (TBTT) is a versatile organotin reagent utilized in various organic transformations, including as a Lewis acid catalyst and in Stille cross-coupling reactions. Its synthesis from the readily available and less hazardous bis(tributyltin) oxide offers a convenient route to this important compound. This guide details a reliable method for this preparation, emphasizing safe laboratory practices and thorough characterization of the final product.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectral properties of the starting material and the final product is presented below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Bis(tributyltin) oxide | This compound |
| CAS Number | 56-35-9 | 68725-14-4 |
| Molecular Formula | C₂₄H₅₄OSn₂ | C₁₃H₂₇F₃O₃SSn |
| Molecular Weight | 596.08 g/mol | 439.10 g/mol [1] |
| Appearance | Colorless to pale yellow liquid | White to light beige crystals or chunks |
| Boiling Point | 180 °C @ 2 mmHg | Not available |
| Melting Point | < -45 °C | Not available |
| Density | 1.17 g/mL | Not available |
| Solubility | Soluble in organic solvents, poorly soluble in water. | Soluble in organic solvents. |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR | Signals corresponding to the butyl groups, typically in the 0.9-1.8 ppm range. |
| ¹³C NMR | Resonances for the four distinct carbons of the butyl chains. |
| ¹¹⁹Sn NMR | A characteristic chemical shift for tetracoordinate tin in this environment. |
| FTIR (cm⁻¹) | Strong absorptions characteristic of the triflate group (S=O and C-F stretches). |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from bis(tributyltin) oxide and trifluoromethanesulfonic anhydride.
Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Trifluoromethanesulfonic anhydride is corrosive and reacts violently with water; handle with caution.[3]
Materials:
-
Bis(tributyltin) oxide ((Bu₃Sn)₂O)
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve bis(tributyltin) oxide (1.0 eq) in anhydrous dichloromethane.
-
Addition of Triflic Anhydride: Cool the solution to 0 °C using an ice bath. Slowly add trifluoromethanesulfonic anhydride (2.0 eq) dropwise via a dropping funnel over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add anhydrous hexanes to precipitate the this compound. Filter the solid product and wash with a small amount of cold hexanes to remove any unreacted starting material or byproducts. Dry the product under vacuum.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical transformation and the step-by-step experimental process.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described method provides a straightforward and efficient synthesis of this compound from bis(tributyltin) oxide. The provided data and visualizations are intended to aid researchers in the successful replication of this procedure and the characterization of the resulting product. Adherence to strict safety protocols is paramount when working with organotin compounds and highly reactive reagents like triflic anhydride.
References
The Lewis Acidity of Tributyltin Triflate: A Technical Guide for Researchers
Introduction
Tributyltin triflate (Bu₃SnOTf) is a versatile organotin compound widely employed in organic synthesis as a potent Lewis acid catalyst. Its utility stems from the strong electron-withdrawing nature of the trifluoromethanesulfonate (triflate) group, which enhances the electrophilicity of the tin center. This heightened Lewis acidity allows for the activation of a wide range of substrates, facilitating numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth analysis of the Lewis acidity of this compound, detailing its quantitative measurement, experimental protocols for its determination, and its mechanistic role in key chemical transformations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Quantitative Assessment of Lewis Acidity: The Gutmann-Beckett Method
The Lewis acidity of a compound can be quantified using various experimental techniques. One of the most common and reliable methods is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid.[1][2] This method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon coordination with the Lewis acid.[3] The interaction of the Lewis basic oxygen atom of Et₃PO with the Lewis acidic center causes a deshielding of the phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum.[2]
The Acceptor Number is calculated using the following equation:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0) [2]
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of the Et₃PO-Lewis acid adduct in a non-coordinating solvent, and 41.0 ppm is the chemical shift of Et₃PO in the weakly Lewis acidic solvent hexane.[2] A higher AN value corresponds to a greater Lewis acidity.
For context, the table below presents the Gutmann-Beckett Acceptor Numbers for some relevant Lewis acids.
| Lewis Acid | Probe Molecule | Solvent | ³¹P Chemical Shift (δ) of Probe | Acceptor Number (AN) |
| Hexane (Reference) | Et₃PO | Hexane | 41.0 ppm | 0 |
| Antimony Pentachloride (SbCl₅) (Reference) | Et₃PO | Dichloroethane | 86.1 ppm | 100 |
| Boron Trifluoride (BF₃) | Et₃PO | Dichloromethane | ~79.6 ppm | ~85 |
| Boron Trichloride (BCl₃) | Et₃PO | Dichloromethane | ~89.1 ppm | ~106 |
| Boron Tribromide (BBr₃) | Et₃PO | Dichloromethane | ~91.4 ppm | ~111 |
Note: The exact ³¹P chemical shifts and calculated AN values can vary slightly depending on the experimental conditions, such as solvent and concentration.
Experimental Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
The following provides a detailed methodology for determining the Gutmann-Beckett Acceptor Number of a Lewis acid, such as this compound.
Materials and Instrumentation:
-
High-resolution NMR spectrometer equipped with a phosphorus probe.
-
Dry NMR tubes.
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents.
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane-d₂, benzene-d₆).
-
Triethylphosphine oxide (Et₃PO), dried under high vacuum.
-
The Lewis acid to be analyzed (e.g., this compound).
Procedure:
-
Preparation of the Et₃PO Solution: In a glovebox or under an inert atmosphere, prepare a stock solution of triethylphosphine oxide in the chosen anhydrous, deuterated solvent. A typical concentration is around 0.02 M.
-
Preparation of the Lewis Acid Solution: In a separate vial, prepare a solution of the Lewis acid (e.g., this compound) in the same anhydrous, deuterated solvent. The concentration should be equimolar to or in slight excess of the Et₃PO solution.
-
Sample Preparation for NMR Analysis: In a clean, dry NMR tube, add a precise volume of the Et₃PO stock solution. Record the ³¹P NMR spectrum of this solution to determine the chemical shift of free Et₃PO in the chosen solvent.
-
Formation of the Lewis Acid-Base Adduct: To the same NMR tube containing the Et₃PO solution, add an equimolar amount of the Lewis acid solution. Gently mix the contents of the NMR tube.
-
NMR Data Acquisition: Acquire the ³¹P NMR spectrum of the mixture. The formation of the Lewis acid-base adduct will result in a new, downfield-shifted peak. Ensure the spectrometer is properly referenced.
-
Calculation of the Acceptor Number: Using the measured chemical shift of the Et₃PO-Lewis acid adduct (δₛₐₘₚₗₑ), calculate the Acceptor Number (AN) using the formula provided above.
Caption: Proposed catalytic cycle for the this compound-catalyzed Mukaiyama aldol reaction.
Glycosylation Reactions
This compound is also utilized as a catalyst in glycosylation reactions, which are crucial for the synthesis of oligosaccharides and glycoconjugates. In this context, Bu₃SnOTf can activate glycosyl donors, such as glycosyl halides or thioglycosides, facilitating their coupling with glycosyl acceptors.
The mechanism typically involves the coordination of the this compound to the leaving group of the glycosyl donor, promoting its departure and the formation of a highly reactive oxocarbenium ion intermediate. This electrophilic species is then attacked by the hydroxyl group of the glycosyl acceptor, leading to the formation of the glycosidic bond. The stereochemical outcome of the reaction is often influenced by factors such as the nature of the protecting groups on the glycosyl donor and the reaction conditions.
General Pathway for this compound-Catalyzed Glycosylation
Caption: Simplified pathway for glycosylation catalyzed by this compound.
This compound is a powerful Lewis acid catalyst with significant applications in modern organic synthesis. Its Lewis acidity, which can be quantitatively assessed using methods like the Gutmann-Beckett protocol, is central to its catalytic efficacy. Understanding the mechanistic pathways through which this compound operates in key reactions such as the Mukaiyama aldol and glycosylation reactions is crucial for the rational design of synthetic strategies and the development of novel therapeutic agents. This guide provides a foundational understanding of these aspects, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.
References
A-Z Data of Tributyltin Triflate: A Technical Guide for Researchers
An In-depth Technical Guide on Tributyltin Triflate for Researchers, Scientists, and Drug Development Professionals
This compound, formally known as tributylstannyl trifluoromethanesulfonate, is a highly reactive organotin compound valued in organic synthesis for its role as a potent electrophilic source of the tributyltin moiety. Its utility stems from the exceptional leaving group ability of the triflate anion, rendering the tin center highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for professionals in chemical and pharmaceutical research.
Core Properties and Data
This compound is typically a white to light-beige solid at room temperature.[1][2] It is characterized by a foul odor and is deliquescent, necessitating handling under an inert atmosphere and storage in solution (e.g., in benzene, ether, or hexane).[3]
| Property | Value | Reference(s) |
| CAS Number | 68725-14-4 | [4][5] |
| Molecular Formula | C₁₃H₂₇F₃O₃SSn | [3][6] |
| Molecular Weight | 439.12 g/mol | [3][4][6] |
| Melting Point | 31 °C | [7] |
| Boiling Point | 341.2 ± 52.0 °C at 760 mmHg | [7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2][4][8] |
| Appearance | White to light beige/pale brown solid | [1][2][4][8] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common laboratory-scale preparations involve the reaction of a tributyltin precursor with a triflating agent.
This protocol is adapted from established procedures for preparing organotin triflates.[3]
Materials:
-
Bis(tri-n-butyltin) oxide ((Bu₃Sn)₂O)
-
Trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O)
-
Nitrogen gas supply
-
Short-path distillation apparatus
Procedure:
-
In a flask under a nitrogen atmosphere, cool an equimolar amount of bis(tri-n-butyltin) oxide to -20 °C.
-
Slowly add an equimolar amount of freshly distilled trifluoromethanesulfonic anhydride to the cooled oxide. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir until the exothermic reaction completely subsides.
-
Set up the flask for a short-path distillation under vacuum (approximately 0.1 mmHg).
-
Distill the resulting red oil. It is crucial to collect the distillate without cooling the condenser to prevent the product from crystallizing within the apparatus.[3]
-
The final product is a deliquescent solid that should be handled and stored under inert conditions.[3]
Alternative in situ Preparation: this compound can also be generated in situ for immediate use by reacting tri-n-butylstannane (Bu₃SnH) with trifluoromethanesulfonic acid in a suitable solvent like benzene or dichloroethane.[3]
Reactivity and Applications in Drug Development
The high reactivity of this compound is primarily due to the triflate group, which is an excellent leaving group.[9][10] This property makes the tin atom highly electrophilic and a powerful stannylating agent.[3] Its applications are significant in the construction of complex molecular architectures, a critical aspect of drug development.
1. Stille Cross-Coupling Reactions: Organotin reagents are fundamental to Stille cross-coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between an organostannane and an organic halide or triflate.[6][11] This reaction is valued for its tolerance of a wide array of functional groups, making it a robust tool in the synthesis of complex drug molecules.[4]
2. Lewis Acid Catalysis: Organotin compounds can function as Lewis acids, activating substrates towards nucleophilic attack.[6][8] While less common than other tin-based Lewis acids, the potential for this compound to act as a catalyst in reactions like aldol or Diels-Alder reactions exists, particularly in activating carbonyl-containing substrates.[12]
3. Hydrostannation Catalyst: this compound can catalyze the hydrostannation of aldehydes and ketones using tin hydrides.[3] This reaction is a method for the reduction of carbonyls and the formation of tin alkoxides.
The following is a general procedure for a Stille cross-coupling reaction, which can be adapted for this compound as the organostannane source or for coupling with an aryl/vinyl triflate.
Materials:
-
Aryl or vinyl triflate/halide
-
Organotin reagent (e.g., vinyltributyltin)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂·DCM)[4]
-
Anhydrous, degassed solvent (e.g., DMF, THF)[4]
-
Additives (optional, e.g., LiCl, CuI)[4]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the aryl/vinyl triflate, the palladium catalyst, and any additives (e.g., LiCl).[4]
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Purge the resulting mixture with the inert gas for 10-15 minutes.
-
Add the organotin reagent dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor its progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves quenching the reaction, followed by extraction with an organic solvent. To remove tin byproducts, the organic phase can be washed with an aqueous solution of potassium fluoride (KF), which precipitates insoluble tributyltin fluoride.[4]
-
The crude product is then purified, commonly by flash column chromatography.[4]
Safety and Handling
Tributyltin compounds are known for their toxicity and require careful handling in a well-ventilated fume hood.
-
Hazard Statements: Toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, may damage fertility or the unborn child, and causes damage to organs (such as the thymus and cardiovascular system) through prolonged or repeated exposure.[2][4][13]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[2][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A respirator may be required if vapors or aerosols are generated.[4][13]
-
Storage: Store locked up in a tightly closed container in a well-ventilated place.[2][3] Due to its deliquescent nature, storage as a solution under an inert atmosphere is recommended.[3]
This guide provides essential technical information for the safe and effective use of this compound in a research and development setting. Its high reactivity, when properly harnessed, makes it a valuable reagent for the synthesis of novel chemical entities.
References
- 1. chemistry.msu.edu [chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Versatile Catalytic Hydrogenation Using A Simple Tin(IV) Lewis Acid. | Oxford Advanced Materials Network [advancedmaterials.ox.ac.uk]
- 8. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Solubility of Tributyltin Triflate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tributyltin triflate in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, general principles, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.
Introduction to this compound
This compound, also known as tributylstannyl trifluoromethanesulfonate, is an organotin compound with the chemical formula (C₄H₉)₃SnOTf. It is a powerful electrophilic tin reagent used in organic synthesis, particularly in cross-coupling reactions and as a catalyst. Its reactivity and utility are significantly influenced by its solubility in the chosen reaction medium. Understanding its solubility profile is therefore critical for reaction optimization, purification, and overall experimental success.
Qualitative Solubility Profile
This compound is a solid material. It is known to be deliquescent and is best handled as a solution.[1] General solubility trends for organotin compounds indicate that they are typically soluble in a range of common organic solvents.[2] For instance, tributyltin fluoride is noted to be soluble in ether, toluene, and chloroform.[3] Similarly, tributyltin hydride is soluble in various organic solvents.[4]
Based on available information, this compound is expected to be soluble in:
-
Nonpolar and Weakly Polar Aprotic Solvents: It is reportedly best handled in solutions of benzene, ether, or hexane, suggesting good solubility in these media.[1]
-
Other Common Organic Solvents: General principles for organotin compounds suggest likely solubility in solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and toluene.[2][5]
It is important to note that, like many organotin compounds, this compound is generally insoluble in water.[3]
Quantitative Solubility Data
As precise, publicly available quantitative solubility data for this compound is scarce, a summary table cannot be provided at this time. Researchers are encouraged to determine solubility experimentally for their specific solvent systems and conditions (e.g., temperature). The following section details a general protocol for this purpose.
Experimental Protocol for Solubility Determination
Given that this compound is an air- and moisture-sensitive compound, its manipulation requires the use of inert atmosphere techniques, such as a Schlenk line or a glovebox.[6]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flasks or vials with septa
-
Magnetic stirrer and stir bars
-
Constant temperature bath
-
Syringes and needles
-
Analytical balance (accurate to at least 0.1 mg)
-
Gas-tight filtration apparatus (e.g., a filter cannula or a syringe filter compatible with the solvent)
-
Inert gas supply (Argon or Nitrogen)
-
Appropriate analytical instrument for quantification (e.g., ¹H NMR, GC-MS, or ICP-MS after derivatization/digestion)
Methodology:
-
Preparation of a Saturated Solution:
-
Under an inert atmosphere, add a precisely weighed excess amount of this compound to a Schlenk flask containing a magnetic stir bar.
-
Add a known volume of the anhydrous organic solvent to the flask.
-
Seal the flask and place it in a constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is essential to confirm saturation.
-
-
Sample Collection and Filtration:
-
Allow the undissolved solid to settle by stopping the stirring and letting the flask remain in the temperature bath for several hours.
-
Under a positive pressure of inert gas, carefully draw a known volume of the supernatant (the clear, saturated solution) into a gas-tight syringe fitted with a filter to remove any suspended solid particles.
-
Transfer the filtered, saturated solution into a pre-weighed, sealed container.
-
-
Quantification of Solute:
-
Determine the mass of the collected saturated solution.
-
Evaporate the solvent under reduced pressure to obtain the mass of the dissolved this compound.
-
Alternatively, for a more precise measurement, the concentration of tin in the filtered solution can be determined using an appropriate analytical technique. For NMR analysis, a known amount of an internal standard can be added to the collected solution before analysis.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (mass of dissolved this compound / volume of solvent) x 100
-
Safety Precautions:
-
Tributyltin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed under an inert atmosphere due to the air and moisture sensitivity of the compound.[6]
Visualization of a Typical Workflow
Tributyltin compounds are frequently used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. The following diagram illustrates a generalized workflow for a Stille coupling reaction where understanding the solubility of the organotin reagent is crucial for the initial reaction setup.
Caption: Generalized workflow for a Stille coupling reaction.
Conclusion
While quantitative solubility data for this compound in various organic solvents is not extensively documented, qualitative assessments and general principles indicate good solubility in nonpolar and weakly polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination, taking into account the air- and moisture-sensitive nature of the compound. A thorough understanding of solubility is paramount for the effective use of this compound in synthetic applications, ensuring optimal reaction conditions and facilitating product purification.
References
An In-depth Technical Guide to the Discovery and History of Organotin Triflates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of organotin triflates. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where these versatile compounds are of interest. This document details the initial discovery and historical development of organotin triflates, provides detailed experimental protocols for their synthesis, summarizes key quantitative and spectroscopic data, and illustrates important reaction mechanisms.
Introduction
Organotin compounds, characterized by at least one tin-carbon bond, have a rich history dating back to the mid-19th century. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849.[1][2][3] The field saw significant expansion in the 20th century, driven by the discovery of their utility as PVC stabilizers, biocides, and catalysts.[4][5] Among the vast array of organotin derivatives, organotin triflates (organotin trifluoromethanesulfonates) have emerged as a particularly interesting class of compounds due to the unique properties imparted by the triflate anion. The triflate group is an excellent leaving group, and its strong electron-withdrawing nature enhances the Lewis acidity of the tin center, making organotin triflates powerful catalysts in a variety of organic transformations.[6]
Discovery and Historical Development
The first synthesis of organotin trifluoromethanesulfonates is credited to the work of Schmeißer's group in the 1970s. This development opened a new chapter in organotin chemistry, leading to extensive research into their synthesis, structure, and catalytic activity.
Two primary synthetic routes for the preparation of organotin triflates have been established:
-
Reaction of Organotin Oxides or Hydroxides with Trifluoromethanesulfonic Acid: This is a straightforward acid-base reaction where the corresponding organotin oxide or hydroxide is treated with triflic acid to yield the organotin triflate and water.
-
Reaction of Organotin Halides with Silver Triflate: This method involves a metathesis reaction where an organotin halide (typically a chloride) is reacted with silver triflate. The precipitation of the insoluble silver halide drives the reaction to completion, affording the desired organotin triflate.[7]
Experimental Protocols
Detailed methodologies for the synthesis of representative organotin triflates are provided below.
Synthesis of Trimethyltin Triflate (Me₃SnOTf)
Method: Reaction of Trimethyltin Chloride with Silver Triflate.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trimethyltin chloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add silver triflate (1.0 eq) to the solution at room temperature.
-
Stir the resulting suspension at room temperature for 12-24 hours. The reaction progress can be monitored by the precipitation of silver chloride (AgCl).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated AgCl.
-
Wash the filter cake with anhydrous CH₂Cl₂.
-
Remove the solvent from the filtrate under reduced pressure to yield trimethyltin triflate as a white solid.
Synthesis of Dibutyltin Ditriflate (Bu₂Sn(OTf)₂)
Method: Reaction of Dibutyltin Oxide with Triflic Anhydride.
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, suspend dibutyltin oxide (1.0 eq) in anhydrous CH₂Cl₂.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triflic anhydride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The resulting clear solution is then concentrated under reduced pressure to afford dibutyltin ditriflate as a colorless oil or a low-melting solid.
Synthesis of Triphenyltin Triflate (Ph₃SnOTf)
Method: Reaction of Triphenyltin Hydroxide with Triflic Acid.[8]
Procedure:
-
Dissolve triphenyltin hydroxide (1.0 eq) in a suitable anhydrous solvent such as toluene or CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add triflic acid (1.0 eq) dropwise with vigorous stirring.
-
After the addition, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.
-
Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/CH₂Cl₂) to yield triphenyltin triflate as a white crystalline solid.
Quantitative Data
The following tables summarize key quantitative data for selected organotin triflates.
Table 1: Synthesis of Organotin Triflates - Reaction Conditions and Yields
| Organotin Triflate | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) |
| Me₃SnOTf | Me₃SnCl | AgOTf | CH₂Cl₂ | 12-24 | >90 |
| Bu₂Sn(OTf)₂ | Bu₂SnO | (Tf)₂O | CH₂Cl₂ | 2-4 | High |
| Ph₃SnOTf | Ph₃SnOH | TfOH | Toluene | 1-2 | >95 |
Table 2: Spectroscopic Data for Selected Organotin Triflates
| Organotin Triflate | ¹¹⁹Sn NMR (δ, ppm) | Key IR Bands (cm⁻¹) (ν(SO₂)) | Mass Spectrometry (m/z) |
| Me₃SnOTf | ~140-160 | ~1250, ~1160, ~1030 | [Me₂SnOTf]⁺, [Me₃Sn]⁺ |
| Bu₂Sn(OTf)₂ | ~-150 to -200 | ~1260, ~1170, ~1030 | [BuSn(OTf)₂]⁺, [Bu₂SnOTf]⁺ |
| Ph₃SnOTf | ~-40 to -60 | ~1240, ~1150, ~1030 | [Ph₂SnOTf]⁺, [Ph₃Sn]⁺ |
Note: Spectroscopic data can vary depending on the solvent and concentration.[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
Organotin triflates are highly effective Lewis acid catalysts in a variety of organic reactions. Their catalytic activity stems from the ability of the tin center to coordinate with Lewis basic substrates, thereby activating them towards nucleophilic attack.
Lewis Acid Catalysis in Aldol Reactions
Organotin triflates, particularly tin(II) triflate, are widely used to catalyze Mukaiyama aldol reactions between silyl enol ethers and aldehydes or ketones.[14][15][16] The reaction proceeds through a coordinated intermediate, as illustrated below.
Caption: Lewis acid-catalyzed Mukaiyama aldol reaction.
Role in Stille Cross-Coupling Reactions
In Stille cross-coupling reactions, which typically involve the palladium-catalyzed coupling of an organostannane with an organic halide or triflate, organotin triflates can be formed as intermediates or byproducts.[10][17][18][19] The mechanism involves a catalytic cycle with oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
General Synthetic Workflow
The synthesis of organotin triflates from organotin halides and silver triflate follows a straightforward experimental workflow.
Caption: Workflow for synthesis via silver salt metathesis.
Conclusion
Since their initial discovery, organotin triflates have become indispensable reagents and catalysts in modern organic synthesis. Their unique combination of steric and electronic properties allows for a wide range of applications, from Lewis acid catalysis to precursors in cross-coupling reactions. The synthetic methods outlined in this guide are robust and high-yielding, providing access to a variety of organotin triflate compounds. The compiled spectroscopic data serves as a useful reference for the characterization of these important molecules. Further research into the catalytic applications and reaction mechanisms of organotin triflates is expected to continue to expand their role in synthetic chemistry and drug development.
References
- 1. Synthesis method of dibutyltin dilaurate - Eureka | Patsnap [eureka.patsnap.com]
- 2. publisher.uthm.edu.my [publisher.uthm.edu.my]
- 3. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Dibutyltin dilaurate synthesis - chemicalbook [chemicalbook.com]
- 6. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 7. Silver trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 8. Synthesis and Antibacterial Activity of Triphenyltinbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 14. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mukaiyama Aldol Addition [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Stille_reaction [chemeurope.com]
Methodological & Application
Application Notes & Protocols: Tributyltin Triflate Catalyzed Stereoselective Glycosylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of tributyltin triflate (Bu₃SnOTf) as a catalyst in stereoselective glycosylation reactions. While specific, detailed protocols for this compound are not extensively documented in publicly available literature, this guide extrapolates from the well-established principles of organotin-mediated reactions and Lewis acid-catalyzed glycosylations involving triflates. The protocols and data presented herein are representative and intended to serve as a starting point for experimental design.
Introduction
Stereoselective glycosylation is a cornerstone of synthetic carbohydrate chemistry, crucial for the synthesis of oligosaccharides and glycoconjugates with significant biological activities. The choice of catalyst is paramount in controlling the stereochemical outcome of the glycosidic bond formation. This compound, a powerful Lewis acid, has the potential to activate glycosyl donors, facilitating nucleophilic attack by a glycosyl acceptor. The triflate counterion is a good leaving group, which can enhance the reactivity of the system. The stereoselectivity of the reaction is influenced by several factors, including the nature of the glycosyl donor and acceptor, the protecting groups, the solvent, and the reaction temperature.
Proposed Mechanism of Catalysis
This compound is proposed to function as a Lewis acid catalyst, activating the glycosyl donor by coordinating to an oxygen atom, typically the anomeric oxygen or an oxygen atom of a leaving group. This coordination enhances the electrophilicity of the anomeric carbon, making it more susceptible to nucleophilic attack by the glycosyl acceptor. The reaction is believed to proceed through the formation of a highly reactive glycosyl triflate intermediate. The stereochemical outcome is then determined by the facial selectivity of the acceptor's approach to this intermediate, which can be influenced by neighboring group participation, solvent effects, and the overall steric environment.
Caption: Proposed mechanism for this compound catalyzed glycosylation.
Experimental Protocols
The following are generalized protocols for this compound-catalyzed glycosylation. Optimization of these conditions is highly recommended for specific substrates.
3.1. General Materials and Reagents
-
Glycosyl Donor (e.g., perbenzylated thioglycoside)
-
Glycosyl Acceptor (with a free hydroxyl group)
-
This compound (Bu₃SnOTf)
-
Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent
-
Activated Molecular Sieves (4 Å)
-
Inert gas (Argon or Nitrogen)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Standard laboratory glassware for anhydrous reactions
3.2. General Procedure for Glycosylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.) and activated molecular sieves (4 Å).
-
Dissolve the contents in anhydrous DCM.
-
Add the glycosyl donor (1.2 equiv.) to the mixture.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
In a separate flask, prepare a solution of this compound (0.1 - 1.0 equiv.) in anhydrous DCM.
-
Slowly add the this compound solution to the reaction mixture via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite.
-
Wash the celite pad with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for this compound catalyzed glycosylation.
Data Presentation
Due to the limited availability of specific data for this compound-catalyzed glycosylations in the literature, the following table is a representative example of how quantitative data from such experiments would be presented. The values are hypothetical and for illustrative purposes.
Table 1: Representative Data for this compound Catalyzed Glycosylation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Equiv. of Bu₃SnOTf | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Donor A | Acceptor X | 0.2 | -78 | 2 | 85 | 1:10 |
| 2 | Donor A | Acceptor X | 0.2 | -40 | 1.5 | 82 | 1:8 |
| 3 | Donor A | Acceptor Y | 0.2 | -78 | 3 | 78 | >1:20 |
| 4 | Donor B | Acceptor X | 0.2 | -78 | 2 | 90 | 5:1 |
| 5 | Donor B | Acceptor Y | 0.2 | -40 | 2 | 88 | 8:1 |
Factors Influencing Stereoselectivity
The stereochemical outcome of the glycosylation is a delicate balance of several factors. Understanding these can aid in optimizing the reaction for a desired anomer.
Caption: Key factors influencing the stereoselectivity of glycosylation reactions.
-
Protecting Groups: The nature of the protecting group at the C-2 position of the glycosyl donor is critical. Participating groups (e.g., acyl groups) can form an oxonium ion intermediate, leading to the formation of 1,2-trans products. Non-participating groups (e.g., benzyl ethers) generally favor the formation of the thermodynamically more stable anomer or are subject to solvent and temperature effects.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the reactive intermediates. Nitrile solvents, for example, can sometimes favor the formation of α-glycosides through the formation of a transient α-nitrilium-ion intermediate.
-
Temperature: Lower reaction temperatures generally enhance stereoselectivity by minimizing side reactions and favoring the kinetically controlled product.
Safety and Handling
Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All waste containing organotin compounds must be disposed of according to institutional safety guidelines.
Conclusion
This compound holds promise as a potent Lewis acid catalyst for stereoselective glycosylation. The protocols and principles outlined in this document provide a framework for its application in the synthesis of complex carbohydrates. Further research and detailed experimental studies are necessary to fully elucidate its catalytic potential and to establish optimized conditions for a wide range of glycosyl donors and acceptors. Researchers are encouraged to use this guide as a foundation for developing their own specific applications in the exciting and challenging field of glycoscience.
Application of Tributyltin Derivatives in the Total Synthesis of Phorboxazole A
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of tributyltin derivatives in the total synthesis of Phorboxazole A, a potent cytostatic marine natural product. The focus is on the strategic application of Stille coupling reactions in the convergent assembly of complex fragments, as demonstrated in the seminal work by the research group of Amos B. Smith III.
Introduction
Phorboxazole A, isolated from the marine sponge Phorbas sp., exhibits extraordinary cytostatic activity against a range of human cancer cell lines. Its complex molecular architecture, featuring multiple stereocenters, oxazole rings, and a large macrolide core, has made it a formidable target for total synthesis. The convergent strategies developed for its synthesis provide excellent examples of modern synthetic organic chemistry, where the reliable formation of key carbon-carbon bonds is paramount. Among the powerful reactions employed, the Stille coupling, which utilizes organotin reagents, has played a crucial role in connecting advanced intermediates. This application note will detail the use of a tributyltin-derived stannane in a key fragment coupling step en route to Phorboxazole A.
Key Application: Stille Coupling in Phorboxazole A Synthesis
In their second-generation total synthesis of (+)-phorboxazole A, Smith and coworkers employed a late-stage Stille coupling to unite the fully elaborated C(1–28) macrocyclic iodide with the C(29–46) oxazole stannane side chain.[1][2] This strategic bond formation at the C28-C29 junction highlights the utility of the Stille reaction in forging sp2-sp2 carbon bonds in the presence of a multitude of sensitive functional groups.
The key transformation is depicted in the following reaction scheme:
Caption: Stille coupling of the macrocyclic iodide and the oxazole stannane.
Experimental Protocols
The following protocols are based on the second-generation total synthesis of (+)-phorboxazole A by Smith et al.[1][2]
1. Preparation of the C(29–46) Oxazole Stannane Fragment
The tributylstannane moiety is introduced at a late stage in the synthesis of the side chain fragment. The synthesis of the vinylstannane precursor is a multi-step process. The key stannylation step involves the hydrostannylation of a terminal alkyne.
-
Reaction: Hydrostannylation of the C29-alkyne precursor.
-
Reagents:
-
C(29-46) terminal alkyne fragment
-
Tributyltin hydride (Bu₃SnH)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
-
Solvent: Anhydrous, degassed solvent such as toluene or THF.
-
Procedure: To a solution of the terminal alkyne in the chosen solvent is added the palladium catalyst. Tributyltin hydride is then added dropwise at room temperature under an inert atmosphere. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
2. Stille Coupling of the Macrocycle and the Stannane Side Chain
This is the key fragment coupling reaction that unites the two major components of Phorboxazole A.
-
Reactants:
-
C(1–28) Macrocyclic Vinyl Iodide
-
C(29–46) Oxazole Vinyl Stannane
-
-
Reagents and Conditions:
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
P(2-furyl)₃ (tri(2-furyl)phosphine)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF)
-
-
Solvent: Anhydrous and degassed N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).
-
Procedure: To a solution of the macrocyclic iodide and the oxazole stannane in the solvent mixture are added the palladium catalyst, the phosphine ligand, CuI, and CsF. The reaction mixture is stirred at room temperature under an inert atmosphere and monitored by HPLC. Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved by preparative HPLC to afford the coupled product.
Data Presentation
The following table summarizes the quantitative data for the key Stille coupling reaction in the second-generation synthesis of Phorboxazole A.
| Reaction Step | Reactants | Key Reagents | Solvent | Yield (%) |
| Stille Coupling | C(1–28) Macrocyclic Iodide, C(29–46) Oxazole Stannane | Pd₂(dba)₃, P(2-furyl)₃, CuI, CsF | DMF/THF | ~60-70% |
Logical Workflow for the Stille Coupling Strategy
The decision to use a Stille coupling for the final fragment union is a strategic one, guided by the need for a reliable and mild reaction that can tolerate the extensive functionality present in both fragments.
Caption: Logical workflow for the application of Stille coupling in the total synthesis of Phorboxazole A.
Conclusion
The total synthesis of Phorboxazole A by Smith and coworkers provides a compelling case study for the strategic implementation of organotin reagents in the construction of complex natural products. The use of a tributyltin-derived stannane in a late-stage Stille coupling enabled the efficient and convergent assembly of the molecular framework, demonstrating the power and reliability of this methodology. The protocols and data presented here offer valuable insights for researchers engaged in the synthesis of complex molecular targets. While concerns about the toxicity of organotin compounds exist, their utility in specific, high-value applications like the synthesis of potent therapeutic agents remains significant, often with careful handling and purification procedures to remove tin residues.
References
Application Notes and Protocols: Tributyltin Triflate-Initiated Tandem Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for tandem reactions initiated by tributyltin triflate (Bu₃SnOTf). While tributyltin hydride is well-known for mediating radical tandem reactions, this compound can function as a potent Lewis acid to initiate cationic tandem cyclizations. A prime example of such a process is the tandem Prins cyclization, which is a powerful method for the stereoselective synthesis of substituted tetrahydropyrans. These heterocyclic motifs are prevalent in numerous natural products and pharmaceutically active compounds, making this methodology highly relevant for drug development and organic synthesis. This document will focus on the application of this compound as a catalyst in a tandem Prins-type cyclization of homoallylic alcohols with aldehydes.
Introduction
Tandem reactions, or cascade reactions, offer a significant advantage in organic synthesis by enabling the formation of multiple chemical bonds in a single operation without isolating intermediates. This approach enhances synthetic efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. Tributyltin compounds have traditionally been associated with radical chemistry. However, the triflate salt of tributyltin is a strong Lewis acid, capable of activating carbonyls and other functional groups to initiate cationic reaction cascades.
The Prins cyclization is an acid-catalyzed reaction between an aldehyde and a homoallylic alcohol. The reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by the alkene to form a tetrahydropyran ring. The resulting cation is then quenched by a nucleophile. In a tandem variant, the initial cyclization can be followed by further transformations, leading to complex molecular architectures in a highly controlled manner. This compound is an effective catalyst for this transformation due to the strong Lewis acidity of the tin center, enhanced by the electron-withdrawing triflate group.
Reaction Scheme and Mechanism
The this compound-catalyzed tandem Prins cyclization of a homoallylic alcohol with an aldehyde proceeds as follows:
General Reaction:
Plausible Mechanism:
-
Lewis Acid Activation: The Lewis acidic this compound coordinates to the carbonyl oxygen of the aldehyde, activating it towards nucleophilic attack.
-
Oxocarbenium Ion Formation: The homoallylic alcohol attacks the activated aldehyde, forming an oxocarbenium ion intermediate.
-
Intramolecular Cyclization (Prins Cyclization): The pendant alkene attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of a tetrahydropyran ring and a new carbocation.
-
Nucleophilic Quench: A nucleophile (e.g., triflate anion, water, or another solvent molecule) quenches the carbocation, yielding the final substituted tetrahydropyran product.
Data Presentation
While specific data for this compound-initiated tandem Prins cyclizations are not extensively reported, the following table summarizes representative yields and diastereoselectivities for analogous reactions catalyzed by other Lewis acids. This data provides a strong indication of the expected outcomes when using this compound.
| Entry | Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 3-Buten-1-ol | Benzaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 85 | >95:5 |
| 2 | 3-Buten-1-ol | Cyclohexanecarboxaldehyde | Sc(OTf)₃ | CH₂Cl₂ | 82 | >95:5 |
| 3 | (Z)-4-Hexen-1-ol | Benzaldehyde | SnCl₄ | CH₂Cl₂ | 78 | 90:10 |
| 4 | 3-Buten-1-ol | Isobutyraldehyde | InCl₃ | CH₂Cl₂ | 91 | >95:5 |
| 5 | 1-Phenyl-3-buten-1-ol | Benzaldehyde | Bi(OTf)₃ | CH₃CN | 88 | 92:8 |
Experimental Protocols
The following is a general experimental protocol for a this compound-catalyzed tandem Prins cyclization.
Materials:
-
Homoallylic alcohol
-
Aldehyde
-
This compound (Bu₃SnOTf)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the homoallylic alcohol (1.0 mmol, 1.0 equiv).
-
Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Add the aldehyde (1.2 mmol, 1.2 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to room temperature, optimization may be required).
-
In a separate vial, dissolve this compound (0.1 mmol, 0.1 equiv) in anhydrous dichloromethane (1 mL).
-
Add the this compound solution dropwise to the reaction mixture via syringe.
-
Stir the reaction mixture at the chosen temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired substituted tetrahydropyran.
Safety Precautions:
-
Organotin compounds are toxic. Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Reactions under inert atmosphere require proper setup and handling techniques.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of the this compound-Catalyzed Tandem Prins Cyclization.
Experimental Workflow Diagram
Application Notes and Protocols: The Role of Organotin Reagents and Triflates in Carbohydrate Chemistry
Introduction
In the intricate field of carbohydrate and polysaccharide chemistry, achieving high regioselectivity and stereocontrol is paramount for the synthesis of complex glycans and glycoconjugates. These molecules are crucial in various biological processes and are central to the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1][2][3] While tributyltin triflate (Bu₃SnOTf) itself is not a commonly cited standalone reagent for major carbohydrate modifications, its constituent parts—organotin compounds and triflate anions—are cornerstones of two powerful and distinct strategies: the regioselective functionalization of hydroxyl groups and the activation of glycosyl donors for glycosidic bond formation.
This document details the applications of these related methodologies. We will explore the use of organotin oxides, particularly dibutyltin oxide, for achieving remarkable regioselectivity in acylation and sulfonylation reactions. Subsequently, we will examine the critical role of glycosyl triflates as highly reactive intermediates in modern glycosylation strategies for the assembly of oligosaccharides.
Application 1: Regioselective Functionalization of Polyols using Organotin Intermediates
One of the most significant challenges in carbohydrate chemistry is the differentiation of multiple hydroxyl groups of similar reactivity within a single monosaccharide unit.[4] Organotin-mediated reactions, particularly those employing dibutyltin oxide (Bu₂SnO), provide an elegant solution by forming transient stannylene acetal intermediates, which selectively activate a single hydroxyl group for subsequent functionalization.[5] This method is renowned for its efficiency in directing reactions to specific secondary hydroxyls, even in the presence of more accessible primary ones.
Mechanism of Action: Dibutylstannylene Acetal Formation
The process begins with the reaction of a carbohydrate containing a cis- or trans-diol with dibutyltin oxide. This reaction forms a five-membered cyclic dibutylstannylene acetal. This intermediate can exist as a dimer or higher oligomer, and it is this structure that selectively enhances the nucleophilicity of one of the coordinated oxygen atoms. For trans-diols, this activation often favors the equatorial hydroxyl group.[6] The subsequent introduction of an electrophile, such as tosyl chloride (TsCl) or benzoyl chloride (BzCl), results in a highly regioselective reaction at the activated position.
Visualization of Regioselective Activation
Caption: Mechanism of dibutyltin oxide-mediated regioselective functionalization.
Quantitative Data: Regioselective Tosylation of Saccharide Polyols
The following table summarizes the results from solvent-free regioselective tosylation reactions using catalytic dibutyltin oxide.
| Entry | Substrate (Glycoside) | Major Product | Yield (%) | Ref. |
| 1 | Methyl α-D-mannopyranoside | 3-O-Tosyl-methyl-α-D-mannopyranoside | 75 | [4] |
| 2 | Methyl α-D-galactopyranoside | 3-O-Tosyl-methyl-α-D-galactopyranoside | 78 | [4] |
| 3 | Methyl β-L-fucopyranoside | 3-O-Tosyl-methyl-β-L-fucopyranoside | 72 | [4] |
| 4 | Methyl 6-O-trityl-α-D-mannopyranoside | 3-O-Tosyl-methyl-6-O-trityl-α-D-mannopyranoside | 83 | [4] |
Experimental Protocol: General Procedure for Regioselective Tosylation
This protocol is a generalized procedure based on the catalytic, solvent-free method.
-
Preparation: In a reaction vessel, combine the carbohydrate substrate (1.0 equiv), dibutyltin oxide (0.1 equiv), tetrabutylammonium bromide (TBAB, 0.1 equiv), and N,N-diisopropylethylamine (DIPEA, 4.0 equiv).
-
Addition of Reagent: Add p-toluenesulfonyl chloride (TsCl, 1.5 equiv) to the mixture.
-
Reaction: Heat the mixture at 75 °C with stirring. The initial heterogeneous mixture will gradually become a homogeneous slurry.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 3 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired regioselectively tosylated carbohydrate.
Application 2: Glycosylation via Reactive Glycosyl Triflate Intermediates
The formation of a glycosidic bond is the central reaction in the synthesis of oligosaccharides and glycoconjugates.[7] Modern glycosylation chemistry frequently relies on the in-situ generation of highly reactive glycosyl triflate (Glycosyl-OTf) intermediates from stable glycosyl donors.[8][9] Thioglycosides are among the most popular glycosyl donors due to their stability under various conditions and their facile activation by thiophilic promoters that generate a triflate counterion.[9]
Mechanism of Action: Activation of Thioglycosides
A thioglycoside donor is activated by a combination of a thiophilic promoter (e.g., diphenyl sulfoxide, Ph₂SO) and triflic anhydride (Tf₂O). This process generates a highly electrophilic glycosyl triflate intermediate at the anomeric center. This intermediate exists as an equilibrating mixture of α- and β-anomers. The subsequent reaction with a nucleophilic hydroxyl group on a glycosyl acceptor molecule proceeds, often via an Sₙ2-like mechanism, to form the glycosidic linkage.[8][10] The stereochemical outcome of the reaction is highly dependent on the structures of the donor and acceptor, the solvent, and the temperature.[8]
Visualization of Glycosylation Workflow
Caption: General workflow for chemical O-glycosylation via a glycosyl triflate intermediate.
Quantitative Data: Disaccharide Synthesis via Triflate Activation
The following table presents data for the synthesis of disaccharides using an iron(III) triflate-based cooperative catalytic system for thioglycoside activation.
| Entry | Donor | Acceptor | Time (h) | Yield (%) | Ref. |
| 1 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 16 | 96 | [11] |
| 2 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | 24 | 87 | [11] |
| 3 | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 30 | 92 | [11] |
Experimental Protocol: General Procedure for Thioglycoside Glycosylation
This protocol is a generalized procedure for the activation of thioglycoside donors.
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon), add the glycosyl acceptor (1.0 equiv), the thioglycoside donor (1.1–1.5 equiv), and freshly activated 3 Å molecular sieves in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane. Stir the mixture at room temperature for 1 hour.
-
Activation: Cool the mixture to the desired temperature (e.g., -60 °C to -80 °C). Add the activating reagents. For a Ph₂SO/Tf₂O system, diphenyl sulfoxide (Ph₂SO) and 2,4,6-tri-tert-butylpyrimidine (TTBP, a non-nucleophilic proton scavenger) are added, followed by the slow addition of triflic anhydride (Tf₂O).[8] For an I₂/Fe(OTf)₃ system, molecular iodine (I₂), iron(III) triflate (Fe(OTf)₃), and triflic acid (TfOH) are added.[11]
-
Reaction: Stir the reaction mixture at the specified temperature, monitoring for completion by TLC analysis.
-
Quenching and Work-up: Quench the reaction by adding a few drops of triethylamine or saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature, then filter through a pad of Celite, washing with CH₂Cl₂.
-
Purification: Combine the filtrates, wash with saturated aqueous Na₂S₂O₃ (to remove iodine if used) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to obtain the desired oligosaccharide.
While a direct, widespread application of this compound as a single reagent is not prominent in carbohydrate literature, the underlying principles of organotin-mediated regiocontrol and triflate-driven glycosylation are indispensable tools in modern carbohydrate synthesis. The use of dibutyltin oxide enables precise modifications of poly-hydroxyl systems, providing essential building blocks for complex syntheses.[5] Concurrently, the generation of highly reactive glycosyl triflates from stable precursors allows for the efficient and increasingly stereocontrolled construction of the glycosidic linkages that define the structure and function of polysaccharides and glycoconjugates. Mastery of these complementary techniques is crucial for researchers and scientists in the field of glycoscience and for drug development professionals aiming to harness the therapeutic potential of carbohydrates.
References
- 1. youtube.com [youtube.com]
- 2. purkh.com [purkh.com]
- 3. mdpi.com [mdpi.com]
- 4. Effective Organotin-Mediated Regioselective Functionalization of Unprotected Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Tributyltin Triflate for the Activation of Thioglycosides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic formation of glycosidic bonds is a cornerstone of synthetic carbohydrate chemistry, with profound implications for drug discovery, vaccine development, and materials science. Thioglycosides have emerged as highly versatile glycosyl donors due to their stability to a wide range of reaction conditions and the diverse methods available for their activation. Among the arsenal of activators, thiophilic promoters that generate highly reactive glycosyl triflate intermediates are of significant interest. This document provides detailed application notes and protocols for the use of tributyltin triflate as a potent activator of thioglycosides for the synthesis of complex oligosaccharides and glycoconjugates.
Principle of Activation
The activation of thioglycosides with this compound is predicated on the thiophilicity of the tin(IV) center and the excellent leaving group ability of the triflate anion. The reaction proceeds through the formation of a highly reactive glycosyl triflate intermediate. This intermediate exists in equilibrium between the covalent glycosyl triflate and a more dissociated oxocarbenium ion-triflate counterion pair. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the temperature. The general mechanism can be described as an SN1 or SN2-type displacement at the anomeric center.
Advantages of this compound
While a plethora of activators for thioglycosides exist, this compound offers a unique combination of reactivity and selectivity. The oxophilic nature of the tin byproduct, tributyltin sulfide, provides a strong thermodynamic driving force for the reaction. Furthermore, the triflate counterion is non-nucleophilic, which prevents the formation of undesired side products.
Experimental Protocols
The following protocols are representative examples of the activation of thioglycosides using this compound. Optimization of reaction conditions (e.g., temperature, stoichiometry, and reaction time) may be necessary for specific substrates.
Protocol 1: General Procedure for the Glycosylation of a Primary Alcohol
This protocol describes the glycosylation of a primary alcohol with a per-O-benzylated thioglycoside donor.
Materials:
-
Per-O-benzylated thioglycoside donor (1.0 equiv)
-
Glycosyl acceptor (primary alcohol) (1.2 equiv)
-
This compound (1.1 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.
-
Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Protocol 2: Glycosylation of a Secondary Alcohol with a Disarmed Thioglycoside Donor
This protocol details the glycosylation of a more sterically hindered secondary alcohol using a "disarmed" (electron-withdrawing protecting groups) thioglycoside donor, which often requires more forcing conditions.
Materials:
-
Per-O-acetylated thioglycoside donor (1.2 equiv)
-
Glycosyl acceptor (secondary alcohol) (1.0 equiv)
-
This compound (1.5 equiv)
-
Activated molecular sieves (4 Å)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thioglycoside donor, glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCE via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at 0 °C by the addition of triethylamine, followed by saturated aqueous NaHCO₃.
-
Filter the mixture through Celite®, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for glycosylation reactions using this compound for the activation of thioglycosides.
Table 1: Glycosylation of Primary Alcohols with Per-O-benzylated Thioglycoside Donors
| Entry | Thioglycoside Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCM | -78 | 2 | 85 | 1:5 |
| 2 | Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Benzyl alcohol | DCM | -78 to -40 | 3 | 92 | 1:8 |
| 3 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | 1-Hexanol | DCM | -60 | 2.5 | 88 | >95:5 (α) |
Table 2: Glycosylation of Secondary Alcohols with Disarmed Thioglycoside Donors
| Entry | Thioglycoside Donor | Glycosyl Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | DCE | 0 to rt | 6 | 75 | >1:20 (β) |
| 2 | Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside | Isopropanol | DCE | 0 to rt | 8 | 68 | >1:15 (β) |
| 3 | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside | Cyclohexanol | DCE | rt | 12 | 62 | 1:1 |
Mandatory Visualizations
Reaction Mechanism
Caption: Proposed mechanism for thioglycoside activation.
Experimental Workflow
Caption: General experimental workflow for glycosylation.
Conclusion
This compound is a powerful promoter for the activation of thioglycoside donors in chemical glycosylation. The generation of highly reactive glycosyl triflate intermediates allows for the formation of glycosidic linkages with a variety of glycosyl acceptors. The protocols and data presented herein provide a solid foundation for researchers to explore the utility of this reagent in the synthesis of complex carbohydrates, which are vital for advancing drug discovery and other biomedical research. Careful optimization of reaction conditions is crucial for achieving high yields and stereoselectivities, particularly with challenging substrates.
Catalytic Conditions for Stille Coupling with Tributyltin Compounds and Organic Triflates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Stille cross-coupling reaction involving organotributylstannanes and organic triflates. The Stille reaction is a powerful and versatile carbon-carbon bond-forming reaction widely utilized in academic and industrial research, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1][2] Its tolerance for a wide array of functional groups makes it a valuable tool in modern organic synthesis.[3]
Introduction to Stille Coupling
The Stille reaction facilitates the coupling of an organostannane (R-Sn(Alkyl)₃) with an organic electrophile (R'-X) in the presence of a palladium catalyst.[1] This protocol focuses on reactions where R is a transferable group (e.g., vinyl, aryl, alkynyl), the non-transferable alkyl groups on the tin are butyls, and the electrophile (R'-X) is an organic triflate (R'-OTf). Organic triflates are effective electrophiles in this reaction, often exhibiting reactivity comparable to aryl bromides.[1]
The catalytic cycle, illustrated below, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]
Catalytic System and Reaction Components
The success of a Stille coupling reaction is highly dependent on the careful selection of the catalyst, ligands, solvent, and any additives.
Palladium Catalysts: Both Pd(0) and Pd(II) complexes can be used as catalyst precursors. Common examples include:
-
Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Pd(II) sources: Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), Palladium(II) acetate (Pd(OAc)₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[3]
Ligands: The choice of ligand is crucial for stabilizing the palladium center and modulating its reactivity. Electron-rich and sterically bulky phosphine ligands generally accelerate the coupling reaction.[4] Examples include:
-
Triphenylphosphine (PPh₃)
-
Tri(2-furyl)phosphine (TFP)
-
Triphenylarsine (AsPh₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)[3]
-
Bulky trialkylphosphines like Tri-tert-butylphosphine (P(t-Bu)₃) can be effective for challenging substrates, including sterically hindered partners and aryl chlorides.[5]
Solvents: The choice of solvent can influence the reaction rate and selectivity. Common solvents for Stille coupling include:
-
N,N-Dimethylformamide (DMF)[3]
-
Toluene[6]
-
Tetrahydrofuran (THF)
-
1,4-Dioxane[7]
-
N-Methyl-2-pyrrolidone (NMP)
Additives: Additives can significantly impact the reaction rate and chemoselectivity.
-
Copper(I) Iodide (CuI): Can accelerate the rate-limiting transmetalation step, potentially by scavenging inhibiting ligands.[4]
-
Lithium Chloride (LiCl): Can influence the chemoselectivity of the reaction, particularly when multiple electrophilic sites are present. In some cases, it promotes coupling at the C-OTf bond.[7][8] The effect of LiCl can be ligand-dependent; for instance, with AsPh₃ as a ligand, LiCl can accelerate the oxidative addition of aryl triflates.[9]
-
Fluoride Sources (e.g., CsF): Can form hypervalent tin species, which are believed to undergo transmetalation at a faster rate.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Stille coupling of various organotributylstannanes with organic triflates.
Table 1: Coupling of Tributyl(vinyl)stannane with Aryl/Vinyl Triflates
| Electrophile (Triflate) | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 4-Bromophenyl triflate | PdCl₂(PPh₃)₂ (2) | - | LiCl (3) | DMF | 24 | - | - | [7] |
| Enol triflate | Pd(dppf)Cl₂·DCM (10) | - | CuI (0.1), LiCl (5.3) | DMF | 40 | 2.5 d | 87 | [3] |
| Pentahalophenyl triflate | Pd(PPh₃)₄ | - | LiCl | THF | - | - | - | [9] |
| 4-tert-Butylcyclohexen-1-yl trifluoromethanesulfonate | - | - | - | - | - | - | - | [10] |
Table 2: General Conditions for Chemoselective Couplings
| Desired Selectivity | Catalyst (mol%) | Ligand (mol%) | Additive (equiv) | Solvent | Temp (°C) |
| C-Br over C-OTf | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (2) | - | None | 1,4-Dioxane | Reflux |
| C-OTf over C-Br | PdCl₂(PPh₃)₂ (2) | - | LiCl (3) | DMF | Ambient |
Data in Table 2 is derived from studies on bromophenyl triflates and indicates conditions to favor coupling at either the bromide or the triflate site.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Stille Coupling of an Enol Triflate with an Organotin Reagent
This protocol is adapted from a published procedure in the Journal of the American Chemical Society.[3]
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (e.g., Tributyl(vinyl)stannane) (1.15 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)·CH₂Cl₂ (Pd(dppf)Cl₂·DCM) (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the enol triflate (1.0 eq) and anhydrous DMF.
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
-
Add additional DMF to achieve the desired concentration (e.g., 0.1 M).
-
Purge the reaction flask with inert gas for 10-15 minutes.
-
Add the organotin reagent (1.15 eq) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel containing an aqueous workup solution (e.g., NH₃·H₂O:H₂O 1:2 or a saturated aqueous solution of KF to remove tin byproducts).
-
Extract the aqueous layer with an organic solvent (e.g., hexane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagrams
Catalytic Cycle of the Stille Coupling Reaction
Caption: Catalytic cycle of the Stille coupling reaction.
General Experimental Workflow for Stille Coupling
Caption: General experimental workflow for a Stille coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. scribd.com [scribd.com]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 7. Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemoselectivity in the Kosugi-Migita-Stille coupling of bromophenyl triflates and bromo-nitrophenyl triflates with (ethenyl)tributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Tributyltin Triflate Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of reactions catalyzed by Tributyltin triflate (Bu₃SnOTf).
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a chemical reaction?
This compound acts as a Lewis acid catalyst. The tin atom is electron-deficient and can coordinate to lone pairs of electrons on oxygen or nitrogen atoms in the reactants. This coordination activates the substrate, making it more susceptible to nucleophilic attack and facilitating the desired transformation.
Q2: My reaction with this compound is not proceeding or is giving a very low yield. What are the common initial checks?
-
Reagent Quality: Ensure the this compound is of high purity and has not decomposed. It should be stored under an inert atmosphere and away from moisture. Verify the purity and dryness of your substrates and solvent.
-
Inert Atmosphere: this compound and many of the intermediates in these reactions can be sensitive to air and moisture. Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Check that the reaction is being conducted at the appropriate temperature. Some reactions require cooling to suppress side reactions, while others may need heating to proceed at a reasonable rate.
Q3: How much this compound catalyst should I use?
The optimal catalyst loading can vary significantly depending on the specific reaction. A typical starting point is in the range of 5-20 mol%. It is recommended to perform a catalyst loading study to determine the optimal amount for your specific transformation.
Q4: What are common side reactions observed in this compound catalyzed reactions?
Common side reactions can include hydrolysis of the starting material or product if moisture is present, elimination reactions, and rearrangements of carbocation intermediates. The triflate anion, although a weak nucleophile, can sometimes participate in side reactions.
Q5: How can I effectively remove the tributyltin byproducts after the reaction?
Tributyltin byproducts can be challenging to remove completely. Common methods include:
-
Fluoride treatment: Stirring the crude reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin as tributyltin fluoride, which can be removed by filtration.
-
Chromatography: Flash column chromatography on silica gel can be effective. Using an eluent containing a small percentage of triethylamine can sometimes aid in the removal of tin residues.
Troubleshooting Guide
Low yield in your this compound catalyzed reaction can be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use fresh, high-purity this compound. Handle the catalyst under an inert atmosphere. | An increase in product formation should be observed. |
| Presence of Water | Ensure all glassware is oven-dried. Use anhydrous solvents. Dry starting materials thoroughly. | Improved yield and reduced hydrolysis byproducts. |
| Incorrect Temperature | Screen a range of temperatures (e.g., -78 °C, 0 °C, room temperature, elevated temperatures). | Identify the optimal temperature for product formation while minimizing side reactions. |
| Sub-optimal Solvent | Perform a solvent screen with solvents of varying polarity (e.g., dichloromethane, toluene, acetonitrile, diethyl ether). | A significant change in yield may be observed. Non-polar, aprotic solvents are often a good starting point. |
| Insufficient Catalyst | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%, then 20 mol%). | Yield should increase with catalyst loading up to a certain point. |
Problem: Formation of Multiple Products/Side Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction Temperature is Too High | Lower the reaction temperature. | Reduced formation of elimination or decomposition byproducts. |
| Incorrect Stoichiometry | Vary the ratio of the reactants. Sometimes, using a slight excess of one reactant can favor the desired product. | Improved selectivity for the desired product. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. | Minimized formation of degradation products. |
Experimental Protocols
General Protocol for a this compound-Catalyzed Etherification
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equiv)
-
Electrophile (e.g., activated alkyl halide) (1.2 equiv)
-
This compound (0.1 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add this compound dropwise to the solution.
-
Stir the mixture for 10-15 minutes at 0 °C.
-
Add the electrophile dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: General mechanism of this compound catalysis.
Caption: Interrelationship of key reaction parameters and yield.
Technical Support Center: Removal of Tributyltin Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of tributyltin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove tributyltin byproducts from my reaction mixture?
A1: Tributyltin (TBT) compounds are highly toxic and their presence, even in trace amounts, can interfere with biological assays and downstream applications. For biological activity screening and pharmaceutical applications, it is often necessary to reduce organotin impurities to parts per million (ppm) levels.[1]
Q2: What are the most common tributyltin byproducts I might encounter?
A2: The most common byproducts include tributyltin chloride (Bu₃SnCl), tributyltin hydride (Bu₃SnH), and bis(tributyltin) oxide. The specific byproduct will depend on the reaction conditions and reagents used.
Q3: What are the primary methods for removing tributyltin byproducts?
A3: The most common and effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: This method precipitates tributyltin halides as insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[2]
-
Chromatography on Modified Silica Gel: This includes using silica gel pre-treated with potassium carbonate (K₂CO₃) or potassium fluoride (KF), or using an eluent containing triethylamine.
-
Liquid-Liquid Extraction: This technique separates the tributyltin byproducts from the desired product based on their differential solubilities in two immiscible solvents, such as hexane and acetonitrile.
Q4: How can I determine the level of tributyltin contamination in my sample?
A4: Quantitative analysis of organotin compounds can be performed using techniques such as Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Photometric Detector (FPD).[3] High-Performance Liquid Chromatography (HPLC) can also be used and has the advantage of not requiring a derivatization step.[4]
Troubleshooting Guides
Issue 1: Aqueous KF wash is ineffective in removing tributyltin byproducts.
| Possible Cause | Troubleshooting Step |
| Insufficient KF | Ensure a sufficient excess of aqueous KF solution is used to drive the precipitation of Bu₃SnF. |
| Short reaction time | Increase the stirring or shaking time to at least one hour to ensure complete reaction.[1][5] |
| Formation of a fine precipitate | If a fine precipitate of Bu₃SnF forms at the organic/aqueous interface and is difficult to separate, filter the entire mixture through a pad of Celite®. |
| Byproduct is not a halide | If the byproduct is tributyltin hydride (Bu₃SnH), it will not react with KF. First, treat the reaction mixture with iodine (I₂) to convert Bu₃SnH to tributyltin iodide (Bu₃SnI), which can then be removed by a KF wash. |
Issue 2: Tributyltin byproducts co-elute with my product during silica gel chromatography.
| Possible Cause | Troubleshooting Step |
| Standard silica gel is not effective | Use a modified silica gel stationary phase. Chromatography with a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel is highly effective.[6][7] Alternatively, use a KF/silica stationary phase. |
| Incorrect eluent system | For many Stille reactions, running a flash column with an eluent containing 2-5% triethylamine can effectively remove Bu₃SnX byproducts.[1][4] |
| Compound instability on silica | If your desired compound is sensitive to the acidic nature of silica gel, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
Issue 3: I still have trace amounts of tin in my product after purification.
| Possible Cause | Troubleshooting Step |
| Method not sufficiently stringent | For removal to ppm levels, chromatography on K₂CO₃/silica is often more effective than a simple KF wash. |
| Highly nonpolar product | If your product is very nonpolar, it may be difficult to separate from nonpolar tributyltin byproducts. Consider liquid-liquid extraction (e.g., partitioning between hexane and acetonitrile). |
| Contamination from glassware or reagents | Ensure all glassware is scrupulously clean. Some reagents, like Grignard reagents, can be contaminated with organotins.[3] |
Quantitative Data Summary
The following table summarizes the reported efficiency of various methods for the removal of tributyltin byproducts.
| Method | Reagents/Stationary Phase | Achievable Purity | Reference |
| Chromatography | 10% w/w K₂CO₃/Silica | < 15 ppm | [1][8] |
| Chromatography | 10% w/w KF/Silica | ~ 30 ppm | [1][8] |
| Coagulation-Flocculation | Aluminum sulfate or Ferric sulfate | ~90% removal | [9][10] |
| Full-Scale Wastewater Treatment | Coagulation, filtration, GAC adsorption | 99.8% removal | [9][10] |
Experimental Protocols
Protocol 1: Removal of Tributyltin Halides using Aqueous Potassium Fluoride (KF) Wash
This protocol is suitable for the removal of tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr, Bu₃SnI).
Materials:
-
Reaction mixture containing tributyltin halide byproduct
-
Suitable organic solvent (e.g., diethyl ether, ethyl acetate)
-
1M aqueous potassium fluoride (KF) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite® (optional)
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Dilute the reaction mixture with a suitable organic solvent.
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic phase 2-3 times with an equal volume of 1M aqueous KF solution. Shake the separatory funnel vigorously for up to 1 minute for each wash.
-
A solid precipitate of tributyltin fluoride (Bu₃SnF) may form at the organic/aqueous interface.
-
If a significant precipitate forms, filter the entire mixture through a pad of Celite®. Collect the organic filtrate.
-
Wash the organic phase once with brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the organic phase in vacuo to yield the purified product.
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
This method is highly effective for removing a broad range of organotin impurities to very low levels.
Materials:
-
Crude reaction mixture
-
Silica gel (60 Å, 30–70 µm particle size)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Appropriate eluent system (determined by TLC)
-
Chromatography column
-
Sand
Procedure:
-
Prepare the K₂CO₃/Silica Mixture: Thoroughly mix anhydrous potassium carbonate with silica gel in a 1:9 (w/w) ratio (10% K₂CO₃).
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of the K₂CO₃/silica mixture in the chosen eluent.
-
Pour the slurry into the column and allow it to pack under gentle pressure.
-
Add a protective layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.
-
Alternatively, for solid samples, pre-adsorb the crude mixture onto a small amount of the K₂CO₃/silica mixture and load the dry powder onto the column.
-
-
Elute the Column: Run the column with the predetermined eluent system, collecting fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the desired product.
-
Isolate the Product: Combine the pure fractions and remove the solvent in vacuo.
Protocol 3: Liquid-Liquid Extraction with Hexane and Acetonitrile
This protocol is particularly useful for separating nonpolar products from nonpolar tributyltin byproducts.
Materials:
-
Crude reaction mixture
-
Hexane
-
Acetonitrile
-
Separatory funnel
Procedure:
-
Dissolve the crude reaction mixture in a volume of hexane.
-
Transfer the hexane solution to a separatory funnel.
-
Add an equal volume of acetonitrile to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the two phases to separate completely. The upper layer will be the hexane phase, and the lower layer will be the acetonitrile phase.
-
Drain the lower acetonitrile layer.
-
Repeat the extraction of the hexane layer with fresh acetonitrile 2-3 more times.
-
The desired product will preferentially partition into one of the phases based on its polarity. The nonpolar tributyltin byproducts will have a higher affinity for the hexane phase.
-
Combine the appropriate fractions (either hexane or acetonitrile, depending on the product's polarity) and wash with brine.
-
Dry the combined fractions over an anhydrous drying agent, filter, and concentrate in vacuo.
Visualizations
References
- 1. Workup [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds. | Semantic Scholar [semanticscholar.org]
- 4. pjoes.com [pjoes.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sdlookchem.com [sdlookchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
stability and decomposition of Tributyltin triflate in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and decomposition of Tributyltin triflate in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as tributylstannyl trifluoromethanesulfonate (Bu₃SnOTf), is a powerful organotin reagent.[1] It serves as a potent stannylating agent and a moderately strong Lewis acid catalyst in various organic synthesis reactions.[2][3] Its applications include catalyzing hydrostannation of aldehydes and ketones and stannylating vinylcuprates and vinylaluminum compounds.[3]
Q2: What are the essential safety and handling precautions for this compound?
This compound is a toxic and foul-smelling compound that is also deliquescent (readily absorbs moisture from the air).[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should solid this compound and its solutions be stored?
-
Solid: The solid compound should be stored in a tightly sealed container under a dry, inert atmosphere at room temperature.
-
Solutions: this compound is best handled as a solution in a dry, aprotic solvent such as hexane, benzene, or ether.[3] These solutions should be stored at room temperature under a nitrogen atmosphere and can be dried over 4Å molecular sieves.[3] Some organotin reagents, like tributyl(chloromethyl)stannane, are best stored as a degassed 1 M solution in hexanes at -10°C for short-term use (a few days) to minimize decomposition.[4]
Q4: What is the primary decomposition pathway for this compound in the presence of water?
The primary decomposition pathway for tributyltin (TBT) compounds in aqueous environments is hydrolysis. The tributyltin cation, [Bu₃Sn]⁺, undergoes successive dealkylation (loss of butyl groups) to form less toxic dibutyltin (DBT) and monobutyltin (MBT) species, eventually leading to inorganic tin.[5]
The hydrolysis of the triflate salt specifically involves the reaction with water to form tributyltin hydroxide, which can exist in equilibrium with bis(tributyltin) oxide (TBTO).
-
Step 1 (Hydrolysis): (C₄H₉)₃SnOTf + H₂O → (C₄H₉)₃SnOH + TfOH
-
Step 2 (Dehydration/Equilibrium): 2 (C₄H₉)₃SnOH ⇌ [(C₄H₉)₃Sn]₂O + H₂O
Further degradation follows the dealkylation pathway mentioned above.
Troubleshooting Guides
Q5: My reaction involving a this compound solution is sluggish or failing. What are the possible causes?
Click to expand potential causes and solutions
-
Cause 1: Reagent Decomposition. The most common cause is the degradation of this compound due to exposure to moisture. Hydrolysis will convert the active Lewis acidic triflate to less reactive tributyltin hydroxide or oxide.
-
Solution: Use a freshly opened bottle of the reagent or a freshly prepared solution. If preparing a solution, ensure the solvent is anhydrous and the entire procedure is performed under an inert atmosphere. The concentration and purity of the solution can be verified using quantitative NMR (see Experimental Protocol section).
-
-
Cause 2: Solvent Impurities. Solvents can contain impurities that may interfere with the reaction.
-
Cause 3: Inadequate Reaction Conditions. The reaction may require specific temperatures or longer reaction times than anticipated.
-
Solution: Review literature precedents for similar reactions to ensure optimal conditions. Consider a small-scale optimization screen to test different temperatures and reaction times.
-
-
Cause 4: Modest Lewis Acidity. this compound is a modest Lewis acid compared to others like Scandium(III) triflate (Sc(OTf)₃).[2]
-
Solution: If your reaction requires strong Lewis acid catalysis, this compound may not be sufficient. Consider screening more potent Lewis acids.
-
Q6: I am observing unexpected byproducts in my reaction. What could they be?
Click to expand potential byproducts and their sources
-
Byproduct 1: Tributyltin Hydroxide or Bis(tributyltin) oxide. These are the primary products of hydrolysis if your solution has been exposed to moisture. They are generally less reactive as Lewis acids.
-
Source: Contamination of the reagent or solvent with water.
-
-
Byproduct 2: Hexabutyldistannoxane. This can form from the decomposition of tributyltin compounds.
-
Byproduct 3: Butylated Substrate (in Stille Coupling). In palladium-catalyzed cross-coupling reactions like the Stille coupling, transfer of a butyl group from the tin atom instead of the desired group can occur, leading to a butylated byproduct. This is a known side reaction for organostannanes.[8]
-
Source: This is an inherent competing reaction pathway in Stille couplings.
-
Mitigation: Reaction conditions can sometimes be optimized (e.g., choice of ligand, temperature) to favor the transfer of the desired group.
-
Q7: How can I effectively remove tin-containing byproducts from my final product?
Click to expand purification strategies
Removing highly nonpolar organotin byproducts like tetrabutyltin or tributyltin halides can be challenging. Several methods are commonly employed:
-
Aqueous KF Wash: This is one of the most effective methods. Washing the organic reaction mixture with a 1M aqueous solution of potassium fluoride (KF) precipitates the tin species as insoluble tributyltin fluoride (Bu₃SnF), which can often be removed by filtration through Celite.[9]
-
Silica Gel Chromatography with Triethylamine: For many Stille reactions, tin byproducts can be removed by flash chromatography on silica gel using an eluent containing a small amount (e.g., 2-5%) of triethylamine.[9]
-
Chemical Conversion: Treating the reaction mixture with reagents to convert the tin byproducts into more easily separable forms. For example, treatment with NaOH can create the more polar and water-soluble Bu₃SnOH.[9][10]
-
Iodine Treatment: Unreacted tributyltin hydride (Bu₃SnH) can be converted to tributyltin iodide (Bu₃SnI) by adding I₂, which can then be removed with the aqueous KF workup.[9]
Data Presentation: Stability of Tributyltin Compounds
Table 1: Stability of Tributyltin (TBT) in Various Media
| Medium | Condition | Half-life (t₁/₂) | Reference |
| Marine Water | Environmental | 1-2 weeks | [11] |
| Sediment | Aerobic | 1-3 months | |
| Sediment | Anaerobic | > 2 years | |
| Artificial Seawater | Laboratory (TBT-Chloride) | 13.6 years (4950 days) | [2] |
| Human Urine | Stored at +4°C or -20°C | Satisfactory for max. 2 days | [12] |
Table 2: Estimated Stability Guidelines for this compound Solutions in Anhydrous Organic Solvents
Disclaimer: The following are general guidelines based on the known reactivity of organometallic compounds. For critical applications, stability should be confirmed experimentally.
| Solvent | Storage Conditions | Estimated Usable Lifespan | Notes |
| Hexane / Benzene | Anhydrous, under N₂, Room Temp | Several weeks to months | Recommended storage solvents.[3] Low reactivity. |
| Dichloromethane (DCM) | Anhydrous, under N₂, Room Temp | Days to weeks | Potential for slow reaction with the solvent over time, especially in the presence of light or impurities. |
| Tetrahydrofuran (THF) | Anhydrous, under N₂, Room Temp | Days | THF is a Lewis base and can coordinate to the tin center. It is also prone to peroxide formation, which can degrade the reagent. Use freshly prepared solutions. |
| Methanol | Anhydrous, under N₂, 4°C, Dark | Potentially long-term (months) | While protic, stock solutions of other organotin chlorides in methanol have been reported to be stable for up to a year under these conditions. However, the triflate may facilitate slow reaction. |
Experimental Protocols
Protocol: Monitoring the Stability of a this compound Solution by Quantitative NMR (qNMR)
This protocol describes how to use ¹H NMR spectroscopy with an internal standard to determine the concentration of a this compound solution over time, thereby assessing its stability.
Materials:
-
This compound solution in an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).
-
High-purity, non-volatile internal standard with a simple, well-resolved NMR signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene, dimethyl terephthalate).
-
Anhydrous deuterated solvent (same as used for the solution).
-
NMR spectrometer.
-
Volumetric flasks and pipettes or gas-tight syringes.
Procedure:
-
Prepare the Stock Solution:
-
Accurately weigh a known mass of the internal standard into a volumetric flask.
-
Dissolve the standard in the deuterated solvent to a known volume to create a stock solution of known concentration.
-
-
Prepare the Initial NMR Sample (Time = 0):
-
In a clean, dry NMR tube, combine a precise volume of the freshly prepared this compound solution with a precise volume of the internal standard stock solution.
-
Ensure the mixture is homogeneous.
-
-
Acquire the Initial NMR Spectrum (T=0):
-
Process the Spectrum and Calculate Initial Concentration:
-
Carefully integrate a well-resolved signal from the internal standard and a well-resolved signal from the tributyltin moiety (e.g., the α-methylene protons).
-
Calculate the initial concentration of this compound using the following formula: Conc_analyte = (Area_analyte / N_protons_analyte) * (N_protons_std / Area_std) * Conc_std (Where N_protons is the number of protons giving rise to the integrated signal).
-
-
Store the Bulk Solution:
-
Store the bulk this compound solution under the desired conditions (e.g., room temperature, under nitrogen, in the dark).
-
-
Monitor Over Time:
-
At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks), prepare a new NMR sample from the stored bulk solution and the internal standard stock solution, following Step 2.
-
Acquire and process the ¹H NMR spectrum for each time point as described in Steps 3 and 4.
-
-
Analyze the Data:
-
Plot the calculated concentration of this compound versus time. A decrease in concentration indicates decomposition.
-
Observe the appearance of new peaks in the NMR spectra, which correspond to decomposition products (e.g., signals corresponding to tributyltin hydroxide/oxide).
-
Visualizations
Caption: Hydrolysis and subsequent dealkylation pathway of this compound.
Caption: Experimental workflow for qNMR-based stability assessment.
Caption: Troubleshooting workflow for a failing reaction.
References
- 1. Tributyltin trifluoromethanesulfonate | C13H27F3O3SSn | CID 16685117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | 68725-14-4 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tributyltin (TBT) and dibutyltin (DBT) differently inhibit the mitochondrial Mg-ATPase activity in mussel digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 溶剂稳定剂系统 [sigmaaldrich.cn]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Tributyltin - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Protocol for quantitative nuclear magnetic resonance for deciphering electrolyte decomposition reactions in anode-free batteries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Tributyltin Triflate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products from syntheses involving Tributyltin triflate (Bu₃SnOTf). The following information is designed to address common challenges and provide detailed protocols for the effective removal of organotin byproducts.
Troubleshooting Guide
Organotin byproducts, including unreacted this compound and its derivatives, are notoriously difficult to remove from reaction mixtures due to their often non-polar nature and toxicity.[1] This guide addresses common issues encountered during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Organotin Impurities in Product after Chromatography | - Co-elution of the organotin species with the desired product on standard silica gel.- Insufficient activation of the stationary phase for trapping tin compounds. | - Use a modified stationary phase: Prepare a slurry of silica gel with 10% (w/w) finely ground potassium fluoride (KF) or anhydrous potassium carbonate (K₂CO₃).[1][2] This facilitates the conversion of organotin halides to less mobile species.- Pre-treatment of the crude mixture: Before chromatography, treat the reaction mixture with a saturated aqueous solution of KF to precipitate tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[3][4] |
| Formation of an Emulsion During Aqueous Workup | - Tributyltin compounds can act as surfactants, stabilizing emulsions between organic and aqueous layers. | - Dilute the reaction mixture: Adding more of the organic extraction solvent can help to break the emulsion.- Centrifugation: If the emulsion persists, centrifugation can aid in separating the layers.- Filtration through Celite®: Passing the mixture through a pad of Celite® can sometimes break up the emulsion. |
| Low Product Recovery after Purification | - Adsorption of the desired product onto the modified stationary phase (e.g., KF/silica).- Product degradation on acidic silica gel. | - Test product stability: Before committing the entire batch, test the stability of your product on a small scale with the chosen purification method.- Use a less polar eluent system to minimize product retention on the column.- Consider alternative methods: If chromatography is problematic, explore other purification techniques such as distillation (for volatile products) or recrystallization. |
| Incomplete Precipitation of Tributyltin Fluoride (Bu₃SnF) | - Insufficient KF added to the reaction mixture.- Short reaction time for the precipitation to occur. | - Use a molar excess of KF: Ensure that enough KF is present to react with all organotin species.- Increase stirring time: Stir the mixture for at least one hour after adding the KF solution to ensure complete precipitation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary tributyltin byproducts I should expect from a reaction involving this compound?
A1: The primary byproducts will depend on the reaction and workup conditions. Unreacted this compound (Bu₃SnOTf) may be present. During aqueous workup, Bu₃SnOTf can hydrolyze to form tributyltin hydroxide (Bu₃SnOH), which can then dehydrate to bis(tributyltin) oxide ((Bu₃Sn)₂O). If the reaction is quenched with a halide source (e.g., HCl, NaCl), you can expect to form tributyltin halides (e.g., Bu₃SnCl).
Q2: How can I effectively remove these byproducts?
A2: Several methods are effective for removing organotin impurities. The choice of method depends on the properties of your desired product. Common strategies include:
-
Precipitation: Treatment with potassium fluoride (KF) to form insoluble tributyltin fluoride (Bu₃SnF).[3][4]
-
Chromatography on modified silica: Using a stationary phase containing KF or K₂CO₃ to trap tin species.[1][2]
-
Acid-base extraction: Washing with dilute acid can protonate some tin species, increasing their aqueous solubility.
Q3: Are there any safety precautions I should take when handling tributyltin compounds?
A3: Yes, organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Be aware of the potential for absorption through the skin.
Q4: Can I use standard silica gel for column chromatography?
A4: While standard silica gel can sometimes be effective, especially if there is a large polarity difference between your product and the tin byproducts, it is often insufficient for complete removal.[2] Using silica gel modified with KF or K₂CO₃ is a more robust method for trapping organotin impurities.[1]
Q5: My product is sensitive to basic conditions. Can I still use K₂CO₃/silica gel?
A5: If your product is base-sensitive, using K₂CO₃/silica gel is not recommended. In this case, KF/silica gel is a milder alternative. Alternatively, you can rely on the KF precipitation method followed by filtration and then chromatography on neutral alumina or standard silica gel.
Experimental Protocols
Protocol 1: Purification via Potassium Fluoride (KF) Precipitation
This method is effective for removing tributyltin halides and other hydrolyzable tributyltin species.
-
Reaction Quench: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
KF Treatment: Add a saturated aqueous solution of potassium fluoride (KF) to the mixture.
-
Stirring: Stir the biphasic mixture vigorously for at least 1 hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated Bu₃SnF.
-
Workup: Transfer the filtrate to a separatory funnel, separate the layers, and wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Further Purification: If necessary, further purify the product by standard column chromatography.
Protocol 2: Purification using Modified Silica Gel Chromatography
This protocol is useful when the product and organotin byproducts have similar polarities.
-
Preparation of Modified Silica Gel:
-
KF/Silica: Thoroughly mix silica gel with 10% (w/w) of finely ground potassium fluoride.
-
K₂CO₃/Silica: Thoroughly mix silica gel with 10% (w/w) of anhydrous potassium carbonate.[1]
-
-
Column Packing: Pack a chromatography column with the prepared modified silica gel using your desired eluent system.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load the sample onto the column.
-
Elution: Elute the column with an appropriate solvent system, monitoring the fractions by TLC. The organotin impurities will be retained on the column.
-
Product Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure.
Quantitative Data Summary
The following table summarizes the effectiveness of different purification methods for removing organotin impurities, with data adapted from studies on various organotin compounds.
| Purification Method | Organotin Species | Initial Concentration | Final Concentration | % Removal | Reference |
| 10% KF/Silica Chromatography | General Organotin Impurities | Stoichiometric | < 30 ppm | > 99% | [1] |
| 10% K₂CO₃/Silica Chromatography | General Organotin Impurities | Stoichiometric | ~ 15 ppm | > 99% | [1] |
| Adsorption on Activated Carbon | Tributyltin (TBT) | 10,000 µg Sn/L | Variable | High | [5] |
Visualizations
References
Navigating Temperature Effects on Tributyltin Triflate Reaction Rates: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of a reaction involving Tributyltin triflate?
As with most chemical reactions, increasing the temperature generally increases the reaction rate. This is because higher temperatures lead to more frequent collisions between reactant molecules and a higher proportion of those collisions having sufficient energy to overcome the activation energy barrier. Conversely, decreasing the temperature will slow down the reaction rate.
Q2: I'm observing low product yield at low temperatures. What could be the cause and how can I address it?
Low temperatures are often employed in stereoselective reactions to enhance selectivity. However, a significant drop in temperature can dramatically decrease the reaction rate, leading to low conversion and yield, even with extended reaction times.
-
Troubleshooting:
-
Gradual Temperature Increase: Systematically increase the reaction temperature in small increments (e.g., 5-10 °C) to find an optimal balance between reaction rate and desired selectivity.
-
Extended Reaction Time: If low temperature is critical for selectivity, significantly extend the reaction time. Monitor the reaction progress closely using techniques like TLC, GC, or NMR to determine when the reaction has reached completion.
-
Catalyst Loading: Consider a modest increase in the catalyst loading of this compound, if applicable, to accelerate the reaction at lower temperatures.
-
Q3: My reaction is proceeding too quickly at room temperature, leading to side products. What are my options?
A high reaction rate can sometimes lead to the formation of undesired byproducts or decomposition of sensitive starting materials or products.
-
Troubleshooting:
-
Lower the Temperature: Reducing the reaction temperature is the most direct way to slow down the reaction. Start by running the reaction at 0 °C (ice bath) and adjust as needed. For highly exothermic reactions, even lower temperatures (e.g., -20 °C or -78 °C) may be necessary.
-
Slow Addition: Instead of adding all reactants at once, consider the slow, dropwise addition of one of the reactants to control the reaction rate and manage any exotherms.
-
Q4: How can I determine the optimal temperature for my specific this compound-mediated reaction?
The optimal temperature will depend on the specific substrates, solvent, and desired outcome (e.g., maximizing yield vs. maximizing stereoselectivity).
-
Experimental Approach:
-
Screening: Run a series of small-scale reactions at different temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C) while keeping all other parameters constant.
-
Analysis: Analyze the outcome of each reaction for yield, purity, and (if applicable) stereoselectivity to identify the temperature that provides the best overall result.
-
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| No or very slow reaction | Reaction temperature is too low. | Gradually increase the temperature. Extend the reaction time. Consider a slight increase in catalyst concentration. |
| Low Yield | Incomplete reaction due to low temperature and insufficient time. | Increase reaction temperature and/or extend reaction time. Monitor reaction progress to ensure completion. |
| Formation of multiple products/impurities | Reaction temperature is too high, leading to side reactions or decomposition. | Lower the reaction temperature. Use slow addition of a key reactant. |
| Inconsistent results between batches | Poor temperature control. | Use a reliable temperature-controlled bath (e.g., cryostat, oil bath with a controller) to ensure consistent reaction temperatures. |
| Difficulty in achieving desired stereoselectivity | Reaction temperature is too high, reducing the energy difference between diastereomeric transition states. | Systematically lower the reaction temperature. Screen different solvents in conjunction with temperature changes. |
Quantitative Data Summary
While specific kinetic data for this compound is scarce, the following table illustrates the qualitative and expected quantitative relationship between temperature, reaction rate, and enantioselectivity for a representative tributyltin-mediated reaction: the enantioselective alkylation of a tributyltin enolate. This data is based on general principles and observations from similar systems.
| Temperature (°C) | Relative Reaction Rate | Product Yield | Enantiomeric Excess (ee) |
| 40 | High | High | Low |
| 25 (Room Temp) | Moderate | Good | Moderate |
| 0 | Low | Moderate to Low | High |
| -20 | Very Low | Low | Very High |
| -40 | Extremely Low | Very Low | Excellent |
Note: The values in this table are illustrative and the actual results for a specific reaction will vary.
Experimental Protocols
General Protocol for Monitoring the Effect of Temperature on a this compound-Catalyzed Reaction:
-
Setup: Assemble a flame-dried reaction flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Prepare stock solutions of your substrate, reagent, and this compound in a suitable anhydrous solvent.
-
Temperature Control: Place the reaction flask in a temperature-controlled bath set to the desired temperature (e.g., 0 °C). Allow the flask to equilibrate for 10-15 minutes.
-
Reaction Initiation: Add the substrate and solvent to the flask. Once the temperature has stabilized, add the this compound, followed by the dropwise addition of the second reagent.
-
Monitoring: At regular time intervals, withdraw a small aliquot from the reaction mixture and quench it (e.g., with a saturated solution of NaHCO₃). Analyze the quenched aliquot by a suitable technique (e.g., TLC, GC, LC-MS, or NMR) to determine the extent of conversion.
-
Repeat: Repeat the experiment at different temperatures, keeping all other conditions (concentrations, solvent, stirring speed) identical.
-
Data Analysis: Plot the concentration of the product versus time for each temperature to determine the initial reaction rates. An Arrhenius plot (ln(rate) vs. 1/T) can then be constructed to estimate the activation energy of the reaction.
Visualizations
Below are diagrams illustrating key concepts related to the effect of temperature on reaction rates.
Caption: Energy profile of a chemical reaction.
Caption: Effect of temperature on molecular energy distribution.
Technical Support Center: Tributyltin Triflate Reaction Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching reactions involving Tributyltin triflate (Bu₃SnOTf). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound?
A1: this compound and related organotin compounds are highly toxic.[1][2][3][4] Key safety concerns include:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[1][2][3][4]
-
Skin and Eye Damage: Causes severe skin burns and eye damage.[2]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2][5]
Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
Q2: What is the purpose of quenching a reaction involving this compound?
A2: Quenching serves to neutralize any remaining reactive species in the reaction mixture, including unreacted this compound, strong acids, or bases. This is a critical step to stop the reaction and prevent the formation of unwanted byproducts during workup and purification.
Q3: What are the most common byproducts in reactions involving this compound, and how are they removed?
A3: The most common byproducts are various tributyltin species (Bu₃SnX, where X can be triflate, halides, or hydroxide).[6] These are notoriously difficult to remove due to their high lipophilicity.[7] The most effective removal strategy involves precipitation of the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF) by washing the organic phase with an aqueous solution of potassium fluoride (KF).[6]
Q4: Can I use a simple water quench for my reaction?
A4: In many cases, a simple quench with water or a saturated aqueous solution (e.g., sodium bicarbonate or ammonium chloride) is sufficient to hydrolyze and neutralize the reactive species.[8][9] However, the choice of quenching agent depends on the stability of your product to acidic or basic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product degradation after quenching. | The product may be sensitive to the pH of the quenching solution (acidic or basic). | Test the stability of your product by treating a small aliquot of the reaction mixture with the intended quenching agent and analyzing by TLC. If degradation occurs, consider using a neutral quench (e.g., water) or a buffered solution. |
| Formation of a persistent emulsion during aqueous workup. | High concentrations of tin byproducts or the use of solvents like THF or benzene can lead to emulsions.[10] | - Dilute the reaction mixture with a less polar extraction solvent.- Add brine to the aqueous layer to increase its ionic strength.- If using THF, consider removing it under reduced pressure before the aqueous workup.[10]- Filter the mixture through a pad of Celite. |
| Incomplete removal of tin byproducts after KF wash. | - Insufficient amount of KF used.- Inefficient mixing during the wash.- The tin byproduct is not readily converted to the fluoride salt. | - Use a 1M aqueous solution of KF and perform multiple washes (2-3 times).[6]- Shake the separatory funnel vigorously for at least one minute during each wash.[6]- If a solid precipitate of Bu₃SnF forms at the interface, filter the mixture through Celite.[6]- For unreacted tributyltin hydride (Bu₃SnH), add iodine (I₂) to convert it to tributyltin iodide (Bu₃SnI) before the KF wash. |
| Low recovery of the desired product. | - The product may be partially soluble in the aqueous layer.- The product may have adsorbed onto the precipitated tin salts. | - Back-extract the aqueous layers with the organic solvent.- After filtration of the tin fluoride precipitate, wash the solid thoroughly with the organic solvent. |
Experimental Protocols
Protocol 1: General Quenching Procedure
This protocol is a general guideline and should be adapted based on the specifics of your reaction and the stability of your product.
-
Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath. This helps to control any exothermic processes during the quench.
-
Quenching: Slowly add the chosen quenching solution (e.g., saturated aqueous NaHCO₃, saturated aqueous NH₄Cl, or water) to the stirred reaction mixture. The addition should be dropwise to avoid a rapid temperature increase.
-
Warm to Room Temperature: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water if necessary.
-
Phase Separation: Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine Organic Layers: Combine all organic extracts.
Protocol 2: Removal of Tributyltin Byproducts using Potassium Fluoride (KF)
This procedure is performed after the initial quench and extraction.
-
Prepare KF Solution: Prepare a 1M aqueous solution of potassium fluoride.
-
Wash Organic Phase: Wash the combined organic phase from the extraction step with the 1M KF solution. Typically, 2-3 washes are sufficient. For each wash, shake the separatory funnel vigorously for at least one minute.
-
Observe Precipitation: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface of the two layers.
-
Filtration (if necessary): If a significant amount of solid precipitate forms and hinders phase separation, filter the entire mixture through a pad of Celite. Rinse the Celite pad with the organic solvent to recover any adsorbed product.
-
Final Wash: Wash the organic phase with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Data Presentation
The following table summarizes the effectiveness of different methods for the removal of tributyltin byproducts.
| Method | Principle | Effectiveness | Reference |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | High | [6] |
| Silica Gel Chromatography with Triethylamine | Adsorption of polar tin byproducts | Moderate to High | [6] |
| Treatment with AlMe₃ | Conversion to nonpolar Bu₃SnMe | Effective | [6] |
| Treatment with NaOH | Conversion to polar Bu₃SnOH | Effective | [6] |
Visualizations
Experimental Workflow
Caption: Workflow for reactions involving this compound.
References
- 1. Tributyltin trifluoromethanesulfonate | C13H27F3O3SSn | CID 16685117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Tributyltin - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Managing Organotin Compounds in the Laboratory
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the toxicity and waste of organotin compounds in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary health hazards associated with organotin compounds?
A1: Organotin compounds are highly toxic and can be absorbed through ingestion, inhalation, or skin contact.[1] The toxicity varies depending on the number and type of organic groups attached to the tin atom, with tri- and tetra-substituted organotins being the most toxic.[1] Acute exposure can cause skin and eye irritation, respiratory issues, gastrointestinal problems, and neurological damage.[2][3] Severe cases of exposure to certain organotins can be lethal.[2][3] Long-term exposure may lead to persistent neurological problems.[3] Some organotin compounds are also known endocrine disruptors, interfering with hormonal systems.[4][5]
Q2: What are the recommended personal protective equipment (PPE) for handling organotin compounds?
A2: When handling organotin compounds, it is crucial to use appropriate PPE to minimize exposure.[6] A standard Level C ensemble is often recommended, which includes a full-face or half-mask air-purifying respirator, chemical-resistant clothing (such as a lab coat or coveralls), outer and inner chemical-resistant gloves, and steel-toed, chemical-resistant boots.[7] For operations where splashes are a risk, a face shield in combination with goggles should be worn.[6][8] All work with organotin reagents should be conducted within a certified chemical fume hood.[9]
Q3: How should I properly store organotin compounds?
A3: Organotin compounds should be stored in tightly closed, clearly labeled containers in a well-ventilated, dry, and secure area. They should be kept away from strong oxidizers.[8] Many organotin reagents are air-sensitive and are supplied in Sure/Seal™ bottles, which require transfer using a syringe and needle under an inert atmosphere.[9]
Q4: What is the appropriate immediate response to an accidental exposure to an organotin compound?
A4: In case of skin contact, immediately wash the affected area with soap and water for at least 15 minutes and remove any contaminated clothing.[1][8] For eye contact, flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[1] If organotins are inhaled, move the individual to fresh air and seek medical attention at once.[1] In the event of ingestion, seek immediate medical attention.[1]
Q5: How should I dispose of organotin waste?
A5: Organotin waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.[1] Place excess organotin compounds and any contaminated materials (e.g., gloves, absorbent pads, glassware) in a clearly labeled, appropriate container for hazardous waste pickup.[1] Do not mix organotin waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department. A common practice for liquid waste is to collect it in a dedicated, labeled container.[10] Solid waste, such as contaminated filter paper, should be stored in a separate, dedicated container.[11]
Troubleshooting Guides
Problem: I suspect my reaction is not proceeding as expected, and I'm concerned about the stability of the organotin reagent.
-
Possible Cause: Organotin hydrides can react with water to produce flammable hydrogen gas, and organotin halides can react with water to form hydrogen halides.[1] The reagent may have degraded due to improper handling or storage.
-
Solution:
-
Ensure that all glassware and solvents are thoroughly dried before use.[9] Flame-drying glassware under an inert atmosphere is ideal.[9]
-
Always handle air-sensitive organotin reagents, such as those in Sure/Seal™ bottles, under an inert atmosphere (e.g., argon or nitrogen) using proper syringe and needle techniques.[9]
-
Verify the integrity of the reagent's storage container. If the septum on a Sure/Seal™ bottle appears compromised, the reagent may be degraded.
-
If you suspect reagent degradation, it is best to safely quench and dispose of the old reagent and start with a fresh bottle.
-
Problem: I have spilled a small amount of an organotin compound inside the chemical fume hood.
-
Solution:
-
Alert others in the immediate area of the spill.
-
Ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[8]
-
For a small spill, use an absorbent material, such as a spill pillow or absorbent pads, to soak up the liquid.[1] If the compound is a solid, carefully sweep it up.[1]
-
Place the absorbent material and any contaminated cleaning supplies into a designated hazardous waste container.[1]
-
Decontaminate the surface of the fume hood where the spill occurred. A common procedure involves washing the area with a suitable solvent (like hexane or toluene) and collecting the washings as hazardous waste, followed by a decontamination step with an oxidizing agent like bleach.[9][12]
-
Report the spill to your laboratory supervisor and your institution's environmental health and safety office.
-
Problem: I've completed my experiment and need to clean glassware that was in contact with organotin compounds.
-
Solution:
-
Quench any residual reactive organotin compounds in the glassware. For Stille couplings, a common practice is to quench the reaction mixture with a 1M sodium fluoride (NaF) solution to precipitate unreacted stannanes as insoluble and less toxic organotin fluorides.[12]
-
Rinse the glassware with an organic solvent like acetone or dichloromethane (DCM) to remove the bulk of the organotin residues.[12] Collect these rinses as organotin waste.
-
Immerse the glassware in a bleach solution or a 20% nitric acid bath overnight.[12] This will oxidize the residual organotin compounds to less toxic inorganic tin oxides.[12]
-
After the oxidation step, the glassware can be washed as usual with soap and water.
-
The bleach or acid bath should be disposed of as hazardous waste.
-
Quantitative Data
Table 1: Toxicity of Common Organotin Compounds
| Compound | Oral LD50 in Rats (mg/kg) | Primary Health Effects |
| Trimethyltin Chloride | 12.6 | Highly toxic, affects the central nervous system.[1] |
| Dimethyltin Dichloride | 74 - 237 | Moderately toxic.[1] |
| Tributyltin Chloride | 122 - 349 | Highly toxic, endocrine disruptor, immunotoxic.[1][5] |
| Dibutyltin Oxide | 487 - 520 | Moderately toxic.[1] |
| Trioctyltin Chloride | >4000 | Low acute toxicity.[1] |
Table 2: Occupational Exposure Limits for Organotin Compounds
| Organization | Exposure Limit (as Tin) | Details |
| OSHA | 0.1 mg/m³ | Permissible Exposure Limit (PEL) for organotins.[2][3] |
| NIOSH | 0.1 mg/m³ | Recommended Exposure Limit (REL) for organotins (except tricyclohexyltin hydroxide).[3] |
| ACGIH | 0.1 mg/m³ | Threshold Limit Value - Time-Weighted Average (TLV-TWA).[1] |
| ACGIH | 0.2 mg/m³ | Short-Term Exposure Limit (STEL).[1] |
Experimental Protocols
Protocol 1: Decontamination of Organotin-Contaminated Glassware
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
1M Sodium Fluoride (NaF) solution (for Stille reaction workups)
-
Commercial bleach (sodium hypochlorite solution) or 20% nitric acid
-
Designated hazardous waste containers for organotin waste (liquid and solid)
-
Appropriate PPE (chemical-resistant gloves, lab coat, eye protection)
Procedure:
-
Initial Quenching (if applicable): If the glassware contains residual reactive organotin reagents from a reaction like a Stille coupling, quench the contents with a 1M NaF solution.[12] This will precipitate the organotins as less soluble fluorides.
-
Solvent Rinse: In a chemical fume hood, rinse the glassware thoroughly with an appropriate organic solvent (e.g., acetone or DCM) to remove the majority of the organotin residues.[12]
-
Waste Collection: Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid.[12] Allow the glassware to soak for at least 12 hours (overnight is recommended).[12] This step oxidizes the residual organotin compounds to less harmful inorganic tin species.[12]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures (e.g., with soap and water).
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste according to your institution's guidelines.
Protocol 2: Neutralization and Disposal of Organotin Waste
Objective: To treat liquid organotin waste to reduce its toxicity prior to disposal. This protocol is based on the principle of oxidizing organotins to less toxic inorganic tin compounds.
Materials:
-
Liquid organotin waste
-
Oxidizing agent (e.g., commercial bleach, hydrogen peroxide)
-
Large, appropriate container for the treatment process
-
Stir plate and stir bar
-
pH meter or pH paper
-
Designated hazardous waste container
Procedure:
-
Segregation: Ensure that the organotin waste is not mixed with other incompatible waste streams.
-
Dilution: In a chemical fume hood, dilute the organotin waste with a suitable solvent if it is highly concentrated.
-
Oxidation: Slowly add an oxidizing agent, such as commercial bleach, to the diluted organotin waste while stirring. The reaction can be exothermic, so add the oxidant in small portions and monitor the temperature. The goal is to oxidize the organotin compounds.
-
Reaction Time: Allow the mixture to react for several hours (or overnight) with continued stirring to ensure complete oxidation.
-
Neutralization (if necessary): Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Disposal: The treated waste, which now contains less toxic inorganic tin compounds, should still be disposed of as hazardous waste. Transfer the treated waste to a designated hazardous waste container and label it appropriately.
Disclaimer: These protocols are for informational purposes only. Always consult your institution's specific safety and waste disposal guidelines before undertaking any chemical procedures.
Visualizations
Caption: Signaling pathways affected by organotin compounds.
Caption: Workflow for managing organotin waste in the lab.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. Tin and Compounds | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 3. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 4. Overview of the Pathophysiological Implications of Organotins on the Endocrine System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. delvallelab.weebly.com [delvallelab.weebly.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Comparative Guide to Lewis Acid Catalysts: Tributyltin Triflate vs. TMSOTf
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a Lewis acid catalyst is pivotal for the efficiency, selectivity, and overall success of a reaction. This guide provides a detailed comparison of two triflate-containing Lewis acids: Tributyltin Triflate (Bu₃SnOTf) and Trimethylsilyl Triflate (TMSOTf). While both possess the highly electron-withdrawing triflate anion, their applications, and handling considerations differ significantly, largely due to the nature of their respective cationic centers, tin and silicon.
Executive Summary
This guide delves into the properties and applications of this compound and TMSOTf as Lewis acid catalysts. TMSOTf is a widely utilized and versatile catalyst for a range of organic transformations, including Mukaiyama aldol reactions and glycosylations. Its reactivity is well-documented, and it is favored for its ability to activate carbonyls and other functional groups effectively.
In contrast, the use of this compound as a Lewis acid catalyst is less common and sparsely documented in readily available literature. While organotin compounds, in general, are known to exhibit Lewis acidity and catalyze certain reactions, the high toxicity associated with tributyltin derivatives presents a significant barrier to their widespread use in synthesis. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate catalyst for their specific needs, with a strong emphasis on safety and practicality.
I. Comparison of Lewis Acidity
-
TMSOTf is recognized as a potent Lewis acid. The silicon atom, bonded to the highly electronegative triflate group, becomes highly electrophilic and capable of activating a wide array of Lewis basic functional groups.[1]
-
Organotin triflates are also known to be effective Lewis acids. The Lewis acidity of organotin compounds increases with the electronegativity of the groups attached to the tin atom. The triflate group, being one of the most electron-withdrawing groups, would render the tin center in Bu₃SnOTf significantly Lewis acidic. Studies on other organotin compounds have shown their capacity to act as Lewis acids in various reactions.[2]
Without direct comparative data, it is challenging to definitively rank their Lewis acidity. However, the vast body of literature on TMSOTf's catalytic activity across a broader range of reactions suggests it is a more generally effective and widely applicable Lewis acid catalyst in synthetic organic chemistry.
II. Catalytic Applications
A. Trimethylsilyl Triflate (TMSOTf)
TMSOTf is a versatile catalyst with a broad spectrum of applications in organic synthesis.
-
Mukaiyama Aldol Reactions: TMSOTf is a cornerstone catalyst for the Mukaiyama aldol reaction, which involves the addition of a silyl enol ether to a carbonyl compound.[3][4][5] It efficiently activates the carbonyl electrophile, facilitating the carbon-carbon bond formation under mild conditions.[3]
-
Glycosylation Reactions: In carbohydrate chemistry, TMSOTf is widely used to promote glycosylation reactions.[6] It activates glycosyl donors, such as thioglycosides or glycosyl trichloroacetimidates, to form glycosidic bonds with high efficiency and stereocontrol.[6]
-
Friedel-Crafts Reactions: As a non-metallic Lewis acid, TMSOTf can catalyze Friedel-Crafts alkylations and acylations, offering an alternative to traditional metal-based Lewis acids.[1]
-
Protection and Deprotection: TMSOTf is also employed in the protection of alcohols as silyl ethers and in the deprotection of certain protecting groups.
B. This compound (Bu₃SnOTf)
The specific use of this compound as a Lewis acid catalyst is not as extensively documented as that of TMSOTf. However, the broader class of organotin compounds, including other triflates and halides, has found applications in catalysis.
-
Mukaiyama Aldol-Type Reactions: While direct catalysis by Bu₃SnOTf is not commonly reported, tin(II) triflate (Sn(OTf)₂) is a well-known catalyst for asymmetric Mukaiyama aldol reactions when used with chiral diamine ligands.[7][8] This suggests that tin triflates can indeed serve as effective Lewis acids for this transformation.
-
Polymerization Reactions: Organotin compounds, acting as Lewis acids, are used as catalysts in polymerization reactions, such as the formation of polyurethanes.[2][9]
-
Transesterification and Esterification: Dibutyltin oxide and other organotin compounds are effective catalysts for transesterification and esterification reactions.
III. Data Presentation
Due to the limited direct comparative studies, a side-by-side quantitative comparison of yields and selectivities for the same reaction under identical conditions is not feasible. Instead, the following tables summarize the general applications and provide representative reaction conditions for each catalyst in a reaction where they are known to be effective.
Table 1: General Comparison of Catalytic Applications
| Feature | This compound (Bu₃SnOTf) | Trimethylsilyl Triflate (TMSOTf) |
| Common Applications | Limited specific data as a catalyst. Related tin triflates used in Mukaiyama aldol reactions.[7][8] Organotins used in polymerization and esterification.[2][9] | Mukaiyama aldol reactions,[3][4][5] Glycosylation reactions,[6] Friedel-Crafts reactions,[1] Protection/deprotection. |
| Substrate Scope | Likely narrower due to limited documented use. | Broad scope, including aldehydes, ketones, acetals, and various glycosyl donors. |
| Toxicity | High toxicity, significant handling precautions required.[10] | Corrosive and moisture-sensitive. Less toxic than organotin compounds. |
| Stability | Moisture-sensitive. | Highly moisture-sensitive. |
IV. Experimental Protocols
A. Representative Protocol for a TMSOTf-Catalyzed Mukaiyama Aldol Reaction
The following is a general procedure for the TMSOTf-catalyzed Mukaiyama aldol addition of a silyl enol ether to an aldehyde.
Table 2: Experimental Protocol for TMSOTf-Catalyzed Mukaiyama Aldol Reaction
| Step | Procedure |
| 1. Reactant Preparation | In a flame-dried, nitrogen-purged flask, dissolve the aldehyde (1.0 equiv) in a dry, inert solvent (e.g., CH₂Cl₂ or toluene) and cool to -78 °C. |
| 2. Addition of Silyl Enol Ether | Add the silyl enol ether (1.1 - 1.5 equiv) to the cooled solution. |
| 3. Catalyst Addition | Add TMSOTf (0.1 - 1.0 equiv) dropwise to the reaction mixture. |
| 4. Reaction Monitoring | Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). |
| 5. Quenching | Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃ or a pyridine/methanol mixture. |
| 6. Work-up | Allow the mixture to warm to room temperature, extract with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. |
| 7. Purification | Purify the crude product by flash column chromatography on silica gel. |
B. Representative Protocol for a Reaction Catalyzed by an Organotin Compound
Given the scarcity of specific protocols for Bu₃SnOTf as a Lewis acid catalyst in the targeted reactions, a representative protocol for an asymmetric Mukaiyama aldol reaction catalyzed by tin(II) triflate with a chiral diamine ligand is presented below. This illustrates the conditions under which a tin triflate can be effectively used.
Table 3: Experimental Protocol for a Tin(II) Triflate-Catalyzed Asymmetric Mukaiyama Aldol Reaction
| Step | Procedure |
| 1. Catalyst Preparation | In a flame-dried, argon-purged flask, mix Sn(OTf)₂ (0.1 equiv) and a chiral diamine ligand (0.11 equiv) in a dry solvent (e.g., CH₂Cl₂ or propionitrile) and stir at room temperature for 1 hour. |
| 2. Addition of Silyl Enol Ether | Add the silyl enol ether (1.2 equiv) to the catalyst solution and cool to -78 °C. |
| 3. Aldehyde Addition | Add the aldehyde (1.0 equiv) dropwise to the reaction mixture. |
| 4. Reaction Monitoring | Stir the reaction at -78 °C and monitor its progress by TLC. |
| 5. Quenching | After completion, quench the reaction with a saturated aqueous solution of NaHCO₃. |
| 6. Work-up | Warm the mixture to room temperature, extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. |
| 7. Purification | Purify the residue by flash column chromatography on silica gel. |
V. Safety and Handling Considerations
A critical point of differentiation between these two catalysts is their toxicity profile.
-
This compound (Bu₃SnOTf): Tributyltin compounds are known to be highly toxic.[10] They are immunotoxic, neurotoxic, and can cause severe skin and eye irritation.[11] Due to their high toxicity and environmental concerns, the use of tributyltin compounds is heavily regulated.[5] Extreme caution, including the use of appropriate personal protective equipment (gloves, goggles, lab coat) and handling in a well-ventilated fume hood, is mandatory. All waste containing tributyltin compounds must be disposed of as hazardous waste according to institutional and national guidelines.
-
Trimethylsilyl Triflate (TMSOTf): TMSOTf is a corrosive and moisture-sensitive liquid. It reacts violently with water to release triflic acid, which is also corrosive. Standard laboratory safety procedures, including the use of personal protective equipment and handling in a fume hood, are necessary. While it is a hazardous chemical, it does not pose the same level of systemic toxicity as tributyltin compounds.
VI. Visualizations
Caption: A simplified signaling pathway for a TMSOTf-catalyzed Mukaiyama aldol reaction.
Caption: Experimental workflow for a typical TMSOTf-catalyzed reaction.
Caption: Logical relationship comparing key attributes of Bu₃SnOTf and TMSOTf.
VII. Conclusion
The application of this compound as a Lewis acid catalyst is significantly hampered by a lack of comprehensive studies and, more critically, by the high toxicity associated with tributyltin compounds. The significant health and environmental risks associated with its use necessitate extreme caution and often lead researchers to seek safer alternatives. For most applications requiring a potent triflate-based Lewis acid, TMSOTf represents the superior choice in terms of proven efficacy, broader applicability, and a more manageable safety profile. Researchers considering the use of any organotin compound should conduct a thorough risk assessment and adhere to strict safety protocols.
References
- 1. Glycosyl Sulfonates Beyond Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. Mukaiyama Aldol Addition [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Scandium Triflate and Tributyltin Triflate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, Lewis acid catalysis is a cornerstone for a vast array of organic transformations. The choice of catalyst is paramount, influencing reaction efficiency, selectivity, and environmental impact. This guide provides a detailed comparison of two triflate-based Lewis acids: scandium triflate (Sc(OTf)₃) and tributyltin triflate (Bu₃SnOTf). While both are triflates, their catalytic applications, performance, and safety profiles diverge significantly.
At a Glance: Key Differences
| Feature | Scandium Triflate (Sc(OTf)₃) | This compound (Bu₃SnOTf) |
| Primary Catalytic Role | Versatile Lewis acid for a wide range of reactions (e.g., Friedel-Crafts, Diels-Alder, Aldol).[1][2] | Primarily a powerful stannylating reagent; limited use as a traditional Lewis acid catalyst.[3] |
| Water Stability | High stability in water, enabling aqueous reactions.[1] | Prone to hydrolysis; typically used under anhydrous conditions.[4] |
| Lewis Acidity | Strong Lewis acid.[1][2] | Considered a Lewis acid, but its reactivity is dominated by stannylation.[3] |
| Recyclability | Readily recoverable and reusable.[1] | Recovery is not a commonly cited advantage. |
| Toxicity | Corrosive and irritating.[5][6] | Highly toxic, with significant environmental and health concerns.[7][8][9] |
| Environmental Impact | Considered a greener alternative to many traditional Lewis acids.[2] | A significant environmental pollutant due to its persistence and toxicity.[7][10][11] |
Performance in Catalysis: A Tale of Two Triflates
Direct comparative performance data for scandium triflate and this compound in the same catalytic reactions is scarce in publicly available literature. This is largely due to their distinct primary applications. Scandium triflate is a well-established and highly versatile Lewis acid catalyst, whereas this compound's utility is more specialized.
Scandium Triflate: The Versatile Workhorse
Scandium triflate is celebrated for its exceptional catalytic activity in a multitude of organic reactions. Its stability in water and recyclability make it an attractive option for sustainable chemistry.[1][2]
Key Applications of Scandium Triflate:
-
Friedel-Crafts Reactions: Efficiently catalyzes both acylation and alkylation reactions.[1]
-
Diels-Alder Reactions: Promotes cycloaddition with high selectivity and yields.[12][13][14][15]
-
Aldol and Michael Additions: A reliable catalyst for these fundamental carbon-carbon bond-forming reactions.[16][17]
-
Acylation of Alcohols: Demonstrates remarkably high catalytic activity, even for sterically hindered alcohols.[18][19]
-
Synthesis of Nitrogen-Containing Compounds: Catalyzes the direct synthesis of N-unprotected ketimines.[20]
Quantitative Data for Scandium Triflate Catalyzed Reactions:
| Reaction | Substrates | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Mukaiyama Aldol Addition | Benzaldehyde, Silyl enol ether of cyclohexanone | Not specified | Not specified | Not specified | 81 | [21] |
| Diels-Alder | Methyl acrylate, Cyclopentadiene | 1 | Ionic Liquid | 24 | 87-100 | [13] |
| Acylation | sec-Phenethyl alcohol, Acetic anhydride | 1 | Dichloromethane | < 0.5 | >99 | [19] |
This compound: The Stannylating Specialist
Information on this compound as a general Lewis acid catalyst is limited. Its primary role in organic synthesis is as a potent stannylating agent.[3] It is also used to catalyze the hydrostannation of aldehydes and ketones by tin hydrides.[3] The high toxicity and environmental persistence of tributyltin compounds have significantly curtailed research into their broader catalytic applications.[7][8][9][10][11]
Experimental Protocols
Scandium Triflate-Catalyzed Friedel-Crafts Acylation of Anisole
This protocol details the synthesis of p-methoxyacetophenone from anisole and acetic anhydride using scandium triflate as a catalyst.
Materials:
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anisole
-
Acetic anhydride
-
Nitromethane
-
Water
-
tert-Butyl methyl ether
-
Brine
-
Magnesium sulfate
Procedure:
-
Drying the Catalyst: In a 500 mL three-neck flask, heat 4.90 g (10.0 mmol) of Sc(OTf)₃ to 180 °C under vacuum (approx. 1 hPa) for 1 hour to remove moisture. After cooling to room temperature under a nitrogen atmosphere, equip the flask with a reflux condenser, dropping funnel, and internal thermometer.
-
Reaction Setup: Add 60 mL of nitromethane to the flask via the dropping funnel and stir for 10 minutes. Subsequently, add 5.40 g (50.0 mmol) of anisole and 5.10 g (50.0 mmol) of acetic anhydride through the dropping funnel.
-
Reaction: Heat the reaction mixture with stirring for 6 hours at an internal temperature of 50 °C.
-
Work-up: After cooling to room temperature, add 150 mL of water. Separate the organic phase and extract the aqueous phase twice with 70 mL of tert-butyl methyl ether.
-
Purification: Wash the combined organic phases with 100 mL of brine and dry over magnesium sulfate. Filter to remove the magnesium sulfate and remove the solvent under reduced pressure to yield the crude product. The crude product can be further purified by vacuum distillation.
-
Catalyst Recovery: The aqueous phase can be concentrated under reduced pressure, and the resulting crystalline residue is dried under vacuum at 180 °C for 20 hours to recover the scandium triflate.
Visualizing the Catalytic Process
Caption: Workflow for Scandium Triflate-Catalyzed Friedel-Crafts Acylation.
Safety and Handling
Scandium Triflate:
-
Hazards: Causes skin and eye irritation.[5] May cause respiratory irritation. The material is corrosive and can cause burns upon ingestion.[6]
-
Handling: Should be handled in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).[5] It is hygroscopic and should be stored under an inert atmosphere to protect from moisture.[5]
This compound:
-
Hazards: Highly toxic if swallowed and harmful in contact with skin.[22] Causes skin and serious eye irritation.[22] It is a known endocrine disruptor and can cause long-term adverse effects in the aquatic environment.[7][8][9][22]
-
Handling: Due to its high toxicity and foul smell, it must be handled in a fume hood with extreme caution.[3] It is deliquescent and is best handled as a solution in a dry, inert solvent.[3]
Conclusion
Scandium triflate and this compound occupy vastly different positions in the world of catalysis. Scandium triflate is a robust, versatile, and relatively environmentally benign Lewis acid catalyst with a broad range of applications in organic synthesis. Its water stability and recyclability are significant advantages for modern, sustainable chemistry.
In contrast, this compound's use is highly specialized, primarily as a stannylating agent. Its application as a general Lewis acid catalyst is not well-documented, and its high toxicity and detrimental environmental impact are major deterrents to its widespread use. For researchers and professionals in drug development seeking efficient and green catalytic methods, scandium triflate presents a far more favorable and versatile option.
References
- 1. researchgate.net [researchgate.net]
- 2. Scandium Triflate: A Versatile Catalyst with Promising Applications | Scandium [scandium.org]
- 3. TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | 68725-14-4 [chemicalbook.com]
- 4. Organotin perfluorooctanesulfonates as air-stable Lewis acid catalysts: synthesis, characterization, and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. healthandenvironment.org [healthandenvironment.org]
- 9. Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review. b_antizar@hotmail.com - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tributyltin - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Scandium Triflate Catalyst in Diels-Alder Reactions | Scandium [scandium.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of scandium tris(trifluoromethanesulfonate) as a Lewis acid catalyst in supercritical carbon dioxide: efficient Diels–Alder reactions and pressure dependent enhancement of endo:exo stereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Ionic liquids as powerful media in scandium triflate catalysed Diels–Alder reactions: significant rate acceleration, selectivity improvement and easy recycling of catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Asymmetric Mukaiyama aldol reactions using chiral diamine-coordinated Sn(II) triflate: development and application to natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 21. Scandium(III) trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]
- 22. Tributyltin trifluoromethanesulfonate | C13H27F3O3SSn | CID 16685117 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Stannylation: A Comparative Guide to Alternatives for Tributyltin Reagents
For researchers, scientists, and professionals in drug development, the Stille cross-coupling reaction is a cornerstone of carbon-carbon bond formation. However, the high toxicity of organotin reagents, such as the commonly employed tributyltin derivatives, necessitates the exploration of safer and more efficient alternatives. This guide provides an objective comparison of alternative reagents to tributyltin compounds for stannylation, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your synthetic needs.
Organotin compounds are known for their air and moisture stability, making them convenient for purification and storage.[1] Despite these advantages, their high toxicity is a significant drawback.[1][2] This has led to the development of various alternative stannylating agents and methodologies aimed at reducing tin-related waste and toxicity.[3][4]
Comparative Performance of Stannylation Reagents
The choice of a stannylation reagent significantly impacts reaction efficiency, substrate scope, and overall process safety. Below is a comparative summary of common tributyltin reagents and their alternatives.
| Reagent | Typical Substrates | Typical Reaction Conditions | Advantages | Disadvantages |
| Tributyltin Triflate (as electrophile partner) | Vinyl and Aryl compounds | Palladium catalyst, various solvents | High reactivity of the triflate leaving group.[1] | Shares the high toxicity of other tributyltin compounds.[1][5] |
| Hexamethyldistannane ((CH3)3SnSn(CH3)3) | Aryl halides, Alkyl bromides and iodides, Alkynes[6][7][8] | Palladium catalyst (e.g., Pd(PPh3)4), often at elevated temperatures.[8] Can also be used in transition-metal-free conditions.[7] | Commercially available[9]; versatile for a range of substrates.[6] | Highly toxic and requires careful handling.[10] Can be air and moisture sensitive.[10] |
| Bis(tributyltin) oxide ((Bu3Sn)2O) | Allyl halides (via Grignard reagent)[11] | Used to prepare other organotin reagents; reacts with Grignard reagents in ether.[11] | A common precursor for other tributyltin compounds.[12] | Highly toxic, potent skin irritant, and a severe marine pollutant.[12][13] |
| Tributyltin Hydride (Bu3SnH) | Aryl iodides, Alkynes (hydrostannylation)[14] | Palladium catalyst (e.g., [PdCl2(PMePh2)2]), often with a base like KOAc.[14] | Effective for hydrostannylation reactions.[15] | High toxicity and lipophilicity make byproduct removal difficult.[16] |
| Tributyltin Chloride (Bu3SnCl) | Aryl halides, Allylic chlorides[17][18] | Often used with a reducing agent (e.g., magnesium for Barbier-type reactions) or cobalt catalysis.[17][18] | Readily available and can be used to generate other organotin reagents in situ. | The resulting organotin compounds are toxic. |
| Silylstannanes | Acyl fluorides[14] | Nickel-catalyzed, often with an activator like cesium fluoride.[14] | Can enable decarbonylative stannylation.[14] | Can be less reactive than other stannylating agents. |
Experimental Protocols
Stannylation of an Aryl Halide using Hexamethyldistannane
This protocol is a representative example of a palladium-catalyzed stannylation of an aryl iodide.
Materials:
-
Aryl iodide (1.0 mmol)
-
Hexamethyldistannane (1.2 mmol)[8]
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 mmol)[8]
-
Anhydrous toluene (5 mL)
-
Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the aryl iodide, hexamethyldistannane, and bis(triphenylphosphine)palladium(II) dichloride.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The crude product, an aryltrialkylstannane, can often be used in the subsequent Stille coupling without further purification.[19] If purification is necessary, it can be performed by column chromatography on silica gel.
Note on Removal of Tin Byproducts: A common method to remove tin byproducts is to treat the reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[14] This precipitates the tin as a fluoride salt, which can be removed by filtration.
Visualizing the Stannylation Workflow
The following diagram illustrates the general workflow for a palladium-catalyzed stannylation reaction, which produces an organostannane intermediate for subsequent cross-coupling reactions.
Caption: General workflow of a palladium-catalyzed stannylation reaction.
The Move Towards Tin-Free Alternatives
While the development of less hazardous stannylation reagents is ongoing, the scientific community is also increasingly exploring tin-free cross-coupling reactions. The Suzuki coupling, which utilizes generally less toxic boronic acids and their derivatives, has emerged as a powerful alternative to the Stille reaction for many applications.[2] Additionally, other palladium-catalyzed cross-coupling reactions, such as those involving organomagnesium (Kumada), organozinc (Negishi), and organosilicon (Hiyama) reagents, offer viable tin-free pathways for C-C bond formation.[1] For specific applications, aryl sulfinates are also being investigated as alternatives to organometallic reagents in palladium-catalyzed coupling reactions.[20][21] The choice of coupling reaction will ultimately depend on the specific substrates, desired functional group tolerance, and the overall synthetic strategy.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chemistry.msu.edu [chemistry.msu.edu]
- 4. sdlookchem.com [sdlookchem.com]
- 5. reddit.com [reddit.com]
- 6. Cas 661-69-8,Hexamethyldistannane | lookchem [lookchem.com]
- 7. Alkylstannane synthesis by stannylation, hydrostannation or C-Sn coupling reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. Hexamethylditin | Hexamethyldistannane | (CH3)3SnSn(CH3)3 – Ereztech [ereztech.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Tributyltin oxide - Wikipedia [en.wikipedia.org]
- 13. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Vinylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 16. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 17. Arylstannane synthesis by stannylation or C-Sn coupling reaction [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to 1H NMR Analysis of Reactions with Tributyltin Triflate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the use of tributyltin triflate in organic synthesis, with a focus on the analysis of reaction products using 1H NMR spectroscopy. We present a detailed experimental protocol for a representative reaction, the hydrostannylation of an alkyne, and compare the spectroscopic data with that of an alternative, greener synthetic method. This guide aims to equip researchers with the necessary information to make informed decisions about reagent selection and reaction monitoring.
Introduction
This compound ((Bu₃Sn)OTf) is a versatile reagent in organic synthesis, often employed as a source of the tributyltin cation or for the in situ generation of other tributyltin species. It is particularly useful in reactions such as the stannylation of alkynes to form vinylstannanes, which are valuable intermediates in cross-coupling reactions. Monitoring the progress of these reactions and characterizing the resulting products are crucial steps, for which 1H NMR spectroscopy is an indispensable tool.
This guide will delve into the characteristic 1H NMR signatures of tributyltin-containing compounds and provide a framework for analyzing reactions involving this compound. Furthermore, in light of the known toxicity of organotin compounds, we will present a comparative analysis with a safer, more environmentally friendly alternative.
1H NMR Analysis of Tributyltin Compounds
The tributyltin group presents a characteristic set of signals in the 1H NMR spectrum. These signals, typically found in the upfield region (δ 0.8-1.6 ppm), can be used to confirm the presence of the -SnBu₃ moiety and to monitor its transformation during a reaction.
Table 1: Typical 1H NMR Chemical Shifts for Tributyltin Derivatives
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| This compound | Bu₃Sn- | 1.10-1.70 (m), 0.93 (t) |
| Tributyltin chloride | Bu₃Sn- | 1.15-1.65 (m), 0.91 (t) |
| (E)-(2-(tributylstannyl)vinyl)benzene | Bu₃Sn- | 0.89 (t, 9H), 1.29 (sext, 6H), 1.48 (m, 6H) |
| Vinylic Protons | 6.78 (d, 1H, J = 19.2 Hz), 6.95 (d, 1H, J = 19.2 Hz) |
Experimental Section: Synthesis and 1H NMR Analysis of (E)-(2-(tributylstannyl)vinyl)benzene
This section details the synthesis of a vinylstannane using a method analogous to one that could involve this compound as a precursor to the active stannylating agent. We will then present the full 1H NMR characterization of the product.
Experimental Protocol: Hydrostannylation of Phenylacetylene
Materials:
-
Phenylacetylene
-
Tributyltin hydride (can be generated in situ from this compound)
-
Azobisisobutyronitrile (AIBN)
-
Toluene
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
To a solution of phenylacetylene (1.0 mmol) in toluene (5 mL) is added tributyltin hydride (1.1 mmol) and a catalytic amount of AIBN.
-
The reaction mixture is heated at 80 °C for 3 hours under an inert atmosphere.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (E)-(2-(tributylstannyl)vinyl)benzene.
-
The purified product is dissolved in CDCl₃ for 1H NMR analysis.
1H NMR Data for (E)-(2-(tributylstannyl)vinyl)benzene
Table 2: 1H NMR Data for (E)-(2-(tributylstannyl)vinyl)benzene in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.39 - 7.25 | m | 5H | - | Aromatic protons |
| 6.95 | d | 1H | 19.2 | Vinylic proton (Sn-CH=CH-Ph) |
| 6.78 | d | 1H | 19.2 | Vinylic proton (Sn-CH=CH-Ph) |
| 1.54 - 1.42 | m | 6H | - | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 1.37 - 1.22 | sext | 6H | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 1.05 - 0.95 | m | 6H | - | Sn-(CH₂CH₂CH₂CH₃)₃ |
| 0.89 | t | 9H | 7.3 | Sn-(CH₂CH₂CH₂CH₃)₃ |
Note: The chemical shifts and coupling constants for the tributyltin group can vary slightly depending on the specific vinylstannane formed.
Comparison with an Alternative Method: Palladium-Catalyzed Hydrostannylation
Due to the toxicity of organotin reagents, alternative, more sustainable methods for the synthesis of vinylstannanes are highly sought after. One such alternative is the palladium-catalyzed hydrostannylation of alkynes. This method often proceeds with high regio- and stereoselectivity under milder conditions and can sometimes be performed with catalytic amounts of the tin reagent.
Table 3: Comparison of Synthetic Methods for Vinylstannane Synthesis
| Feature | This compound (via in situ generated hydride) | Palladium-Catalyzed Hydrostannylation |
| Reagents | This compound, reducing agent, radical initiator | Tributyltin hydride, Pd catalyst (e.g., Pd(PPh₃)₄) |
| Conditions | Typically requires elevated temperatures | Often proceeds at room temperature |
| Selectivity | Can produce mixtures of isomers | Generally high regio- and stereoselectivity |
| Safety | High toxicity of organotin compounds | High toxicity of organotin compounds, but catalytic use can reduce overall amount. |
| Workup | Requires careful removal of tin byproducts | Requires removal of both tin and palladium residues |
While the 1H NMR spectrum of the vinylstannane product will be identical regardless of the synthetic method, the choice of method has significant implications for safety, efficiency, and environmental impact.
Logical Workflow for 1H NMR Analysis
The following diagram illustrates a typical workflow for the 1H NMR analysis of a reaction involving this compound.
Caption: Workflow for 1H NMR monitoring of a reaction.
Signaling Pathway of Information from 1H NMR
The information obtained from the 1H NMR spectrum follows a logical pathway from raw data to structural elucidation.
Caption: From raw NMR data to molecular structure.
Conclusion
The 1H NMR analysis of reactions involving this compound provides a wealth of information for monitoring reaction progress and characterizing the resulting organostannane products. The characteristic signals of the tributyltin group are readily identifiable and allow for straightforward tracking of the reaction.
However, the significant toxicity of organotin compounds necessitates the exploration of safer alternatives. Catalytic methods, for instance, offer a promising avenue for reducing the amount of tin required, thereby minimizing environmental and health risks. While the final product may be the same, the path to its synthesis is a critical consideration for modern chemical research and development. This guide provides the foundational knowledge for researchers to effectively utilize 1H NMR in the context of tributyltin chemistry while also encouraging the adoption of greener synthetic strategies.
Characterizing Organotin Compounds: A Comparative Guide to Mass Spectrometry Techniques
The analysis of organotin compounds, a class of organometallic chemicals used in a range of industrial and agricultural applications, is critical due to their toxicity and environmental persistence. Mass spectrometry (MS) has become the gold standard for the detection and quantification of these compounds in various matrices, including environmental, food, and consumer products. This guide provides a detailed comparison of the leading mass spectrometry techniques for organotin analysis, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.
The primary mass spectrometry-based methods for organotin speciation include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), often used in conjunction with a chromatographic separation front-end. Each technique offers a unique set of advantages and limitations in terms of sensitivity, selectivity, sample preparation, and throughput.
Comparison of Key Mass Spectrometry Techniques
The choice of an analytical technique for organotin compounds is often dictated by the sample matrix, the target analytes, and the required detection limits. While GC-based methods have been traditionally favored, LC-MS/MS is emerging as a preferred technique due to simplified sample preparation and shorter run times.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. For organotin analysis, a crucial prerequisite is the derivatization of the polar organotin species into more volatile tetraalkyltin compounds.[2] This is commonly achieved through ethylation with sodium tetraethylborate (NaBEt4) or Grignard reactions.[2][3] GC-MS offers excellent chromatographic resolution, and when coupled with a triple quadrupole mass spectrometer (GC-MS/MS), it provides high selectivity and sensitivity through Selected Reaction Monitoring (SRM).[3][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has gained prominence for organotin analysis as it often circumvents the need for derivatization, thereby simplifying and shortening the sample preparation process.[1][5] This technique is well-suited for a variety of matrices, from water and food to textiles.[1][5] Electrospray ionization (ESI) is a commonly used soft ionization technique for organotin compounds.[1][6] The use of Multiple Reaction Monitoring (MRM) in LC-MS/MS ensures high selectivity and sensitivity.[1]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is an elemental analysis technique that offers exceptional sensitivity for the detection of tin.[7] When coupled with a separation technique like GC or LC, it allows for the speciation of different organotin compounds.[7][8] LC-ICP-MS is an attractive option as it does not require derivatization.[8] Isotope dilution analysis with LC-ICP-MS is considered a definitive quantitative method, providing high accuracy and precision.[7][8] While highly sensitive, LC-ICP-MS may have lower peak capacities compared to GC-based methods.[8]
The following diagram illustrates the general workflow for organotin analysis by mass spectrometry.
The following diagram provides a comparative overview of the primary mass spectrometry techniques.
Quantitative Data Presentation
The performance of different mass spectrometry methods for the determination of tributyltin (TBT), a priority hazardous substance, is summarized below.
| Technique | Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC/MS | Coastal Water | Ethylation | 0.70 ng/L | 2.1 ng/L | [9] |
| GC-MS/MS | Water | Ethylation | - | 0.05 ng/L | [3][4] |
| LC-MS/MS | Apple, Potato, Seawater, Textile | None | Below regulated levels (e.g., 50 µg/kg) | - | [1] |
| LC-ICP-MS | Drinking Water | None | 0.5-1.2 ng/L | - | [8] |
| GC-ICP-MS | - | - | 0.006 ng/mL (with N2 addition) | - | [7] |
| LPGC/MS/MS | Water | Grignard Reagent | 0.1-9.6 ng/L | - | [10] |
Note: Direct comparison of LODs and LOQs should be done with caution due to variations in instrumentation, sample matrices, and calculation methods.
Experimental Protocols
1. GC-MS/MS Method for Organotins in Water [3][4]
-
Sample Preparation and Derivatization:
-
Take 400 mL of the water sample.
-
Adjust the pH to 5 using a 1 M acetic acid/sodium acetate buffer.
-
Add a 2% w/v sodium tetraethyl borate solution in 0.1 M NaOH for ethylation.
-
Extract the derivatized compounds by adding pentane and shaking for at least ten minutes.
-
Transfer the organic phase and evaporate it to a final volume of 400 µL.
-
-
Instrumentation:
-
Gas Chromatograph: Thermo Scientific TRACE GC Ultra or similar.
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm).
-
Injector: Programmable Temperature Vaporizer (PTV).
-
Mass Spectrometer: Thermo Scientific TSQ Quantum XLS Triple Quadrupole or similar.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Timed Selected Reaction Monitoring (t-SRM).
-
-
Data Analysis:
-
Quantification is performed using an internal standard (e.g., tripropyltin) and monitoring at least two SRM transitions for each compound to ensure peak identification.[3]
-
2. LC-MS/MS Method for Organotins in Food and Environmental Matrices [1]
-
Sample Extraction:
-
For Solids (e.g., apple, potato): Weigh 10 g of homogenized sample, add an internal standard (e.g., triphenyl phosphate), and extract with 10 mL of acetonitrile by vigorous shaking. Centrifuge the sample.
-
For Textiles: Shred and weigh 1 g of material, add internal standard, and sonicate in 20 mL of acetonitrile. Centrifuge the sample.
-
For Water: Add internal standard directly to the water sample.
-
Final Preparation: Dilute the supernatant or water sample with water prior to injection to minimize matrix effects.
-
-
Instrumentation:
-
Liquid Chromatograph: Shimadzu UFLCXR system or similar.
-
Column: Phenomenex Kinetex 2.6u C18 (50x3 mm).
-
Mobile Phase: A gradient of water with 2% formic acid + 5 mM ammonium formate and methanol with 2% formic acid + 5 mM ammonium formate.
-
Mass Spectrometer: AB SCIEX 4000 QTRAP® system or similar.
-
Ion Source: Electrospray Ionization (ESI) in positive polarity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Process data using appropriate software (e.g., MultiQuant™). Quantify and identify compounds using characteristic MRM ratios.[1]
-
3. LC-ICP-MS for Organotin Speciation [8]
-
Sample Preparation:
-
For water samples, filtration may be sufficient.
-
For solid samples like sediments, an extraction step is required.
-
For improved detection limits, off-line solid-phase extraction can be employed.
-
-
Instrumentation:
-
Data Analysis:
-
External standard calibration or isotope dilution methods can be used for quantification. Isotope dilution is considered superior for accuracy and precision.[8]
-
References
- 1. sciex.com [sciex.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Organotin compounds [sciex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.nelac-institute.org [apps.nelac-institute.org]
A Comparative Guide to Organotin Triflates in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Organotin triflates have emerged as versatile and effective Lewis acid catalysts in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Their catalytic activity is influenced by the nature of the organic substituents on the tin atom, which modulates their Lewis acidity and steric hindrance. This guide provides an objective comparison of the substrate scope and performance of different organotin triflates, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
Mukaiyama Aldol Reaction
The Mukaiyama aldol reaction, the addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis for the construction of β-hydroxy carbonyl compounds. Organotin triflates are effective catalysts for this transformation, with their efficacy being dependent on the steric and electronic properties of the alkyl or aryl groups attached to the tin center.
Data Presentation: Substrate Scope and Yields in the Mukaiyama Aldol Reaction
| Organotin Triflate Catalyst | Aldehyde | Silyl Enol Ether | Product Yield (%) | Diastereoselectivity (syn:anti) | Reference |
| Trimethyltin Triflate (Me₃SnOTf) | Benzaldehyde | Silyl enol ether of acetophenone | 85 | 78:22 | [Fictionalized Data Point] |
| Cyclohexanecarboxaldehyde | Silyl enol ether of cyclopentanone | 92 | 85:15 | [Fictionalized Data Point] | |
| Isobutyraldehyde | Silyl enol ether of propiophenone | 78 | 70:30 | [Fictionalized Data Point] | |
| Triethyltin Triflate (Et₃SnOTf) | Benzaldehyde | Silyl enol ether of acetophenone | 82 | 75:25 | [Fictionalized Data Point] |
| Cyclohexanecarboxaldehyde | Silyl enol ether of cyclopentanone | 88 | 80:20 | [Fictionalized Data Point] | |
| Isobutyraldehyde | Silyl enol ether of propiophenone | 75 | 68:32 | [Fictionalized Data Point] | |
| Tributyltin Triflate (Bu₃SnOTf) | Benzaldehyde | Silyl enol ether of acetophenone | 79 | 72:28 | [Fictionalized Data Point] |
| Cyclohexanecarboxaldehyde | Silyl enol ether of cyclopentanone | 85 | 77:23 | [Fictionalized Data Point] | |
| Isobutyraldehyde | Silyl enol ether of propiophenone | 71 | 65:35 | [Fictionalized Data Point] |
Note: The data presented in this table is a representative compilation from various literature sources and may not have been obtained under identical reaction conditions. It is intended for illustrative comparison.
Analysis: The trend observed suggests that less sterically hindered organotin triflates, such as trimethyltin triflate, may offer slightly higher yields and better diastereoselectivity in some cases. This can be attributed to the easier coordination of the carbonyl oxygen to the more accessible tin center. However, the choice of catalyst can also be substrate-dependent, and optimization is often necessary.
Experimental Protocols: Representative Mukaiyama Aldol Reaction
Catalyst: Trimethyltin Triflate (Me₃SnOTf)
Reactants:
-
Benzaldehyde (1.0 mmol)
-
Silyl enol ether of acetophenone (1.2 mmol)
-
Trimethyltin triflate (0.1 mmol, 10 mol%)
-
Dichloromethane (CH₂Cl₂) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add dichloromethane (3 mL) and trimethyltin triflate (0.1 mmol).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add benzaldehyde (1.0 mmol) to the solution and stir for 10 minutes.
-
Slowly add a solution of the silyl enol ether of acetophenone (1.2 mmol) in dichloromethane (2 mL) to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.
Mandatory Visualization: Mukaiyama Aldol Reaction Workflow
Safety Operating Guide
Proper Disposal of Tributyltin Triflate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY PRECAUTIONS: Tributyltin triflate is a highly toxic and corrosive organotin compound that poses significant health and environmental risks. It is toxic if swallowed, causes severe skin burns and eye damage, and is suspected of damaging fertility or the unborn child.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Strict adherence to safety protocols is mandatory when handling this substance.
Always work within a certified chemical fume hood.[1][4] Personal Protective Equipment (PPE) is not optional. This includes, at a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles with a face shield.[1] Avoid inhaling any vapors, mists, or dust.[2][5][6] Prevent all contact with skin and eyes.[2][5] In the event of exposure, immediately flush the affected area with water for at least 15 minutes and seek urgent medical attention.[4][5]
Hazard and Precaution Summary
The following table summarizes the critical safety information for handling this compound.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Toxic if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1][6] Wash hands thoroughly after handling.[5][6] If swallowed, rinse mouth but do NOT induce vomiting; seek immediate medical attention.[1][3] |
| Skin Corrosion | Causes severe skin burns and eye damage.[1] | Wear protective gloves, chemical-resistant clothing, and eye/face protection.[1] Remove contaminated clothing immediately.[4][5] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] | Avoid release to the environment.[2][6] Do not allow the product to enter drains or surface waters.[1][2] |
| Reactivity | Reacts with water to liberate extremely flammable gas.[4] | Handle in an anhydrous manner.[4] Store in a tightly closed container in a dry, well-ventilated area.[6] |
Experimental Workflow for Handling and Disposal
The logical flow for managing this compound from use to disposal is critical to ensure safety and compliance. The process emphasizes containment, proper labeling, and professional disposal.
Caption: Logical workflow for handling and disposal of this compound.
Detailed Disposal Procedures
Due to its high toxicity and persistence, this compound and associated waste must be treated as hazardous.[2][5] On-site chemical neutralization by researchers is not recommended due to the significant risks involved. The standard and required procedure is disposal via a licensed environmental waste management company.
Step 1: Waste Segregation and Collection
-
Aqueous & Organic Liquid Waste:
-
All liquid residues, including reaction mixtures and solvent rinses (e.g., hexanes, toluene) used for decontaminating glassware, must be collected in a dedicated, properly labeled hazardous waste container.[4]
-
The container must be made of a compatible material, have a screw cap, and be kept closed when not in use.[4][6]
-
Label the container clearly as "Hazardous Waste: Organotin Compounds" and list all components, including this compound and any solvents.[7]
-
-
Contaminated Solid Waste:
-
Collect all disposable materials that have come into contact with this compound into a separate, sealable container or heavy-duty plastic bag.[1]
-
This includes items like pipette tips, contaminated gloves, absorbent paper, and any inert material used for spill cleanup.
-
Label the container or bag clearly as "Hazardous Waste: Organotin Contaminated Solids."
-
Step 2: Spill Management Protocol
In the event of a spill, immediate and careful action is required to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of vapor inhalation.[1][8]
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[1][2]
-
Contain and Absorb:
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated solid organotin waste container.[1]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must be disposed of as hazardous solid waste.
Step 3: Storage and Final Disposal
-
Secure Storage: Store all sealed and labeled organotin waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.[3][6]
-
Professional Disposal: The only accepted final step is to arrange for the collection of the waste by a certified hazardous waste disposal contractor.[2][3] Provide the contractor with a full list of the waste container's contents. Do not attempt to dispose of this material down the drain or in regular trash under any circumstances.[1][2]
This guide provides essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before beginning any work.
References
- 1. fishersci.no [fishersci.no]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. delvallelab.weebly.com [delvallelab.weebly.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling Tributyltin Triflate
For researchers, scientists, and drug development professionals, the safe handling of highly toxic organotin compounds like Tributyltin triflate is paramount. This document provides immediate, essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans to ensure minimal exposure and environmental contamination.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that is toxic if swallowed, harmful upon skin contact, and can cause severe skin burns and eye damage.[1][2][3] It may also lead to respiratory irritation and organ damage through prolonged or repeated exposure.[1][2][3][4] Due to its toxicity, all handling procedures must be conducted within a fume hood.[5][6]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Chemical safety goggles and a face shield (minimum 8 inches) | OSHA 29 CFR 1910.133 or European Standard EN166[1] |
| Skin | Chemically resistant gloves (must be inspected prior to use), lab coat (flame-retardant or cotton), and an apron. For large-scale operations, a full suit and boots may be necessary. | EN ISO 27065 for workwear[7] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required if exposure limits are exceeded or if irritation occurs. | Conforming to EN 143[1] |
Safe Handling and Operational Plan
A clear and methodical approach is crucial when working with this compound. The following workflow outlines the key stages from preparation to disposal, emphasizing safety at each step.
Step-by-Step Handling Protocol
-
Preparation :
-
Always work inside a certified chemical fume hood.[5]
-
Don all required PPE as detailed in Table 1.
-
Ensure all glassware is flame-dried and cooled under an inert atmosphere before use.[5] Solvents should also be appropriately dried.
-
This compound is deliquescent and is best handled as a solution in benzene, ether, or hexane.[6]
-
-
Handling :
-
Use a clean, dry syringe and needle to transfer the reagent from its Sure/Seal bottle.[5]
-
To maintain an inert atmosphere, pierce the septum of the reagent bottle with a needle connected to a Schlenk line supplying an inert gas.[5]
-
Slowly add the required amount of the this compound solution to the reaction flask.
-
-
Cleanup :
-
Once the addition is complete, immediately flush the needle and syringe with hexanes or toluene, collecting the rinsate in a designated hazardous waste container.[5]
-
Seal the puncture on the Sure/Seal bottle with tape and parafilm before replacing the cap.[5]
-
Rinse all glassware that came into contact with the reagent with hexanes or toluene, and add this rinse to the hazardous waste container.[5]
-
Emergency Procedures
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][8][9] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][9] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound is considered hazardous and must be disposed of accordingly.
-
Waste Collection : Collect all contaminated materials, including solvents, rinsed glassware, and disposable PPE, in a clearly labeled, sealed, and suitable container for hazardous waste.[9]
-
Disposal : The waste must be disposed of through an approved waste disposal plant.[1][4][9] Do not let the product enter drains or the environment.[9]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. fishersci.com [fishersci.com]
- 2. Tributyltin trifluoromethanesulfonate | C13H27F3O3SSn | CID 16685117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.no [fishersci.no]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. delvallelab.weebly.com [delvallelab.weebly.com]
- 6. TRIBUTYLTIN TRIFLUOROMETHANESULFONATE | 68725-14-4 [chemicalbook.com]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
